2-(Pyridin-4-YL)acetaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTCLKFBAGFZRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Resource for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-(Pyridin-4-YL)acetaldehyde: Properties, Synthesis, and Applications
This technical guide provides a detailed overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document will delve into its fundamental properties, synthesis, reactivity, and applications, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Core Compound Identification
This compound is a pyridine derivative characterized by an acetaldehyde substituent at the 4-position of the pyridine ring. Its unique structural features make it a versatile building block in organic synthesis.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C7H7NO |
| CAS Number | 878499-08-2 |
| Canonical SMILES | C1=CN=CC=C1CC=O[1] |
| InChI Key | AZTCLKFBAGFZRR-UHFFFAOYSA-N[1] |
| Synonyms | 4-Pyridineacetaldehyde, 4-Pyridinylacetaldehyde, 2-(4-pyridyl)acetaldehyde[1][2] |
Physicochemical and Computed Properties
The physicochemical properties of a compound are critical for its handling, reactivity, and application. The following table summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Weight | 121.14 g/mol | [1][2] |
| Monoisotopic Mass | 121.052763847 Da | [1][2] |
| Topological Polar Surface Area | 30 Ų | [1][2] |
| Complexity | 86.9 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 2 | [1][2] |
Due to the aldehyde functional group, this compound is susceptible to oxidation when exposed to air.[3] It is recommended to store it under an inert atmosphere in a freezer at temperatures below -20°C.[2]
Synthesis and Chemical Reactivity
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its structure suggests that it can be synthesized through established methods for preparing substituted pyridines and aldehydes.
A plausible synthetic approach involves the oxidation of the corresponding alcohol, 2-(pyridin-4-yl)ethanol. This transformation is a common and fundamental reaction in organic chemistry.
Caption: Generalized synthetic workflow for this compound.
The chemical reactivity of this compound is governed by its two primary functional groups: the pyridine ring and the aldehyde group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be protonated or alkylated. The ring itself can participate in various substitution reactions.
-
Aldehyde Group: The aldehyde group is highly reactive and can undergo nucleophilic addition, condensation reactions, and oxidation to a carboxylic acid.[3]
Caption: Key reactive sites of this compound.
Applications in Research and Drug Discovery
Pyridine and its derivatives are ubiquitous scaffolds in many pharmaceuticals and biologically active compounds.[4] For instance, nicotine, a well-known alkaloid, features a pyridine ring and exhibits stimulant effects by interacting with nicotinic acetylcholine receptors.[5]
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its aldehyde functionality allows for the construction of various carbon-carbon and carbon-nitrogen bonds, which is crucial in building diverse molecular architectures for drug discovery. The pyridine moiety can be essential for receptor binding and modulating the pharmacokinetic properties of a drug candidate.
For example, related pyridine-containing compounds have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-diabetic agents.[3]
Analytical Characterization
The characterization of this compound relies on a suite of standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups, particularly the C=O stretch of the aldehyde.
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.[6][7] A common method involves derivatization of the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be easily detected by UV-Vis spectroscopy.[6][8]
Exemplary HPLC Protocol for Aldehyde Quantification
This protocol is a generalized procedure based on established methods for acetaldehyde analysis.[6][8]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions to prepare a range of concentrations for calibration.
-
-
Derivatization:
-
To an aliquot of each sample and standard solution, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 40 minutes) to ensure complete formation of the hydrazone derivative.[6]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector set to the wavelength of maximum absorbance for the DNPH derivative.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions and determine the concentration of the unknown sample.
-
Caption: Workflow for the HPLC analysis of this compound.
Safety, Handling, and Storage
Proper safety precautions are paramount when working with any chemical. For this compound, the following guidelines, based on data for similar aldehydes and pyridines, should be followed.[9][10][11]
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[12] |
| Storage | Store in a tightly sealed container under an inert atmosphere.[2] Keep in a cool, dry place away from heat, light, and incompatible materials such as strong oxidizing and reducing agents.[9][12] Freezer storage at -20°C is recommended.[2] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a pyridine ring and a reactive aldehyde group makes it a versatile building block for creating novel molecular entities. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Pyridin-2-YL)acetaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotine. Retrieved from [Link]
-
ResearchGate. (2022, August 10). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Thermal, Optical, Crystal Structure and Hirshfeld Surface Analysis of 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Matshwele, J. T. P., et al. (n.d.). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2011). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (2023, March 4). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
ResearchGate. (2022, August 5). Determination of formaldehyde and acetaldehyde in packaging paper by dansylhydrazine derivatization-high performance liquid chromatography-fluorescence detection. Retrieved from [Link]
-
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. Retrieved from [Link]
-
PubMed. (2011, September 6). An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography. Retrieved from [Link]
Sources
- 1. This compound | C7H7NO | CID 18688704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Buy Oxo(pyridin-4-yl)acetaldehyde | 54014-98-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotine - Wikipedia [en.wikipedia.org]
- 6. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-(Pyridin-4-YL)acetaldehyde: Properties, Reactivity, and Applications
Abstract
2-(Pyridin-4-YL)acetaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive aldehyde group tethered to a pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity profile, and key applications, offering a technical resource for researchers and drug development professionals.
Introduction
This compound, also known as 4-pyridineacetaldehyde, belongs to the family of pyridinecarboxaldehydes.[1][2] The molecule consists of a pyridine ring substituted at the 4-position with an acetaldehyde moiety. This arrangement of functional groups—a nucleophilic and basic pyridine nitrogen and an electrophilic aldehyde carbon—confers a rich and versatile reactivity profile. Consequently, it serves as a valuable precursor for constructing diverse molecular architectures, including nitrogen-containing heterocycles and pharmacologically active agents.[3][4] Understanding its fundamental chemical properties is paramount to leveraging its full synthetic potential.
Physicochemical and Computed Properties
The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO | [1][2] |
| Molecular Weight | 121.14 g/mol | [1][2] |
| CAS Number | 878499-08-2 | [1] |
| IUPAC Name | 2-pyridin-4-ylacetaldehyde | [2] |
| Synonyms | 4-Pyridineacetaldehyde, 4-Pyridinylacetaldehyde | [1][2] |
| Topological Polar Surface Area | 30 Ų | [1][2] |
| Hydrogen Bond Donor Count | 0 | [2][5] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 2 | [1] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. The expected spectral features are outlined below.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1705-1730 cm⁻¹.[6][7] Additional characteristic bands include those for aromatic C-H stretching around 3000-3100 cm⁻¹ and C=C/C=N stretching vibrations of the pyridine ring between 1400-1600 cm⁻¹.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The ¹H NMR spectrum provides distinct signals that confirm the structure. The most downfield and characteristic signal is the aldehydic proton (-CHO), which appears as a triplet around 9.8 δ.[7] The two protons of the methylene bridge (-CH₂-) adjacent to the carbonyl group would be expected to resonate as a doublet around 3.8 δ. The protons on the pyridine ring will appear in the aromatic region (7.0-8.5 δ), typically as two sets of doublets, characteristic of a 4-substituted pyridine.
-
Carbon-13 (¹³C NMR) Spectroscopy : The ¹³C NMR spectrum is characterized by a highly deshielded signal for the carbonyl carbon, typically in the 190-200 δ range.[7] The carbons of the pyridine ring and the methylene carbon will appear at distinct chemical shifts further upfield.
-
Mass Spectrometry (MS) : In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 121.14).[1][2] Common fragmentation patterns would involve the loss of the formyl group (-CHO) or cleavage at the alpha-carbon.
Synthesis and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its aldehyde and pyridine functionalities.
Synthesis
While specific, detailed industrial syntheses are proprietary, a common laboratory-scale approach to similar structures involves the oxidation of the corresponding primary alcohol, 2-(pyridin-4-yl)ethanol. This transformation can be achieved using a variety of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid.
Core Reactivity
The compound's reactivity is governed by the electrophilic nature of the aldehyde and the nucleophilic/basic character of the pyridine nitrogen.
-
Reactions at the Aldehyde Group : The aldehyde functional group is susceptible to a wide range of nucleophilic addition and condensation reactions.
-
Oxidation : The aldehyde can be readily oxidized to 2-(pyridin-4-yl)acetic acid using common oxidizing agents like potassium permanganate or Jones reagent.
-
Reductive Amination : It can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted ethylamine derivatives. This is a cornerstone reaction in drug discovery for creating amine-containing scaffolds.
-
Condensation Reactions : It undergoes condensation with amines to form imines (Schiff bases) or with active methylene compounds in reactions like the Knoevenagel condensation.[3]
-
Acetal Formation : In the presence of an alcohol and an acid catalyst, it can form an acetal, which serves as a common protecting group for aldehydes during multi-step syntheses.[8]
-
-
Reactivity involving the Pyridine Ring : The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base or a nucleophile. It can be protonated by acids to form pyridinium salts or alkylated to form quaternary ammonium salts.
The interplay between these functional groups allows for the construction of complex heterocyclic systems, making it a valuable intermediate.[4]
Caption: Key reactivity pathways for this compound.
Applications in Research and Development
The structural motifs accessible from this compound are prevalent in many biologically active compounds.
-
Pharmaceutical Synthesis : This compound is a key intermediate in the synthesis of various drug candidates.[3] The pyridine ring is a common feature in many pharmaceuticals, acting as a bioisostere for a phenyl ring but with improved solubility and metabolic properties. Its derivatives have been investigated for anti-inflammatory, anti-cancer, and anti-diabetic activities.[3]
-
Agrochemicals : The pyridine scaffold is also present in numerous pesticides and herbicides.[3] The reactivity of the aldehyde allows for the introduction of diverse functional groups to modulate biological activity and target specificity.
-
Materials Science : It can be used in the synthesis of fluorescent dyes and polymers. The pyridine moiety can coordinate with metal ions, opening possibilities for creating novel materials with interesting optical or electronic properties.[3]
Safety, Handling, and Storage
As a reactive aldehyde, this compound requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like pyridine-4-aldehyde and acetaldehyde provide guidance.[9][10][11]
-
Hazards : Assumed to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11][12] Aldehydes are often sensitizers. Due to the presence of the pyridine ring, it may also have effects on the nervous system.[9] It is likely combustible and its vapors may form explosive mixtures with air.[9]
-
Personal Protective Equipment (PPE) : Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Storage : Store in a tightly sealed container in an inert atmosphere (e.g., under argon or nitrogen) and at low temperatures (-20°C is recommended) to prevent oxidation and polymerization.[1] It should be kept away from heat, light, moisture, strong oxidizing agents, acids, and bases.[9][14]
Representative Experimental Protocol: Synthesis of an Imine Derivative
This protocol details a general, self-validating procedure for the synthesis of an N-benzyl imine from this compound. The causality for each step is explained to provide field-proven insight.
Objective : To synthesize N-(2-(pyridin-4-yl)ethylidene)benzenamine via condensation.
Materials :
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Toluene
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plate (silica gel), Hexanes/Ethyl Acetate solvent system
Protocol Workflow
Caption: Workflow for the synthesis of an imine derivative.
Step-by-Step Methodology :
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 121 mg, 1.0 mmol).
-
Causality: A flame-dried flask and inert atmosphere are crucial to prevent the reaction of the aldehyde with atmospheric moisture, which could lead to undesired side products.
-
-
Solvent and Reagent Addition : Dissolve the aldehyde in anhydrous toluene (5 mL). Add benzylamine (107 mg, 1.0 mmol, 1.0 eq) dropwise via syringe.
-
Causality: Toluene is a good solvent for the reactants and is relatively non-polar. Anhydrous solvent is used to drive the equilibrium towards the imine product by minimizing water.
-
-
Dehydration : Add anhydrous magnesium sulfate (approx. 200 mg).
-
Causality: MgSO₄ acts as an in-situ dehydrating agent, sequestering the water molecule formed during the condensation reaction. This is critical to push the reaction equilibrium to completion, as imine formation is reversible.
-
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting aldehyde spot has been consumed.
-
Causality: TLC provides a rapid and effective way to visually track the disappearance of starting materials and the appearance of the product, preventing premature workup or unnecessarily long reaction times.
-
-
Workup : Once the reaction is complete, filter the mixture through a pad of Celite to remove the magnesium sulfate. Wash the filter cake with a small amount of toluene.
-
Causality: Filtration removes the solid drying agent. A Celite pad prevents fine particles from passing through the filter paper.
-
-
Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude imine product. If necessary, further purification can be achieved by column chromatography on silica gel.
-
Causality: Rotary evaporation removes the high-boiling toluene solvent. Chromatography separates the desired product from any unreacted starting materials or minor byproducts.
-
-
Characterization : Obtain ¹H NMR, IR, and MS spectra of the product to confirm its identity and purity. The ¹H NMR should show a characteristic signal for the imine proton (-N=CH-) around 8.0-8.5 δ, and the IR spectrum will show a C=N stretch around 1650 cm⁻¹ and the absence of the aldehyde C=O stretch.
This self-validating protocol ensures that the reaction proceeds as intended through monitoring and concludes with definitive structural confirmation of the product.
Conclusion
This compound is a synthetically valuable building block with a rich chemical profile. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Available at: [Link]
-
Mösch-Zanetti, N. C., et al. (2024, June 4). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). This compound | C7H7NO | CID 18688704. Available at: [Link]
-
LABOTIQ. (n.d.). Acetaldehyde Solution 20-30% for Synthesis 500 mL. Available at: [Link]
-
PubChem. (n.d.). 2-(Pyridin-2-YL)acetaldehyde | C7H7NO | CID 11715172. Available at: [Link]
-
Wikipedia. (n.d.). Nicotine. Available at: [Link]
-
ResearchGate. (2025, August 10). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction | Request PDF. Available at: [Link]
-
ACS Publications. (2025, July 20). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs | Organic Letters. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Available at: [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Agilent Technologies. (2024, August 23). Acetaldehyde - Safety Data Sheet. Available at: [Link]
-
ResearchGate. (n.d.). Reaction mechanism of aldehydes and ammonia to form pyridine bases. Available at: [Link]
-
Analytical Methods (RSC Publishing). (2019, May 17). Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters. Available at: [Link]
-
ACS Publications. (n.d.). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available at: [Link]
-
MDPI. (2025, March 4). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. Available at: [Link]
-
Pipzine Chemicals. (n.d.). 4-Pyridinecarboxaldehyde. Available at: [Link]
-
YouTube. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. Available at: [Link]
-
J&K Scientific. (n.d.). 2-(pyridin-4-yl)benzaldehyde | 176526-00-4. Available at: [Link]
-
PubMed Central. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Problems - Organic Chemistry. Available at: [Link]
-
PubMed Central. (2022, August 25). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available at: [Link]
-
Wikipedia. (n.d.). Delépine reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Delepine reaction. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C7H7NO | CID 18688704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Oxo(pyridin-4-yl)acetaldehyde | 54014-98-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Pyridin-2-YL)acetaldehyde | C7H7NO | CID 11715172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. carlroth.com [carlroth.com]
- 11. agilent.com [agilent.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. carlroth.com [carlroth.com]
Spectroscopic Profile of 2-(Pyridin-4-YL)acetaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(Pyridin-4-YL)acetaldehyde. In the dynamic landscape of pharmaceutical research and drug development, a thorough understanding of the structural and electronic properties of key intermediates is paramount. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide is built upon high-quality predicted spectroscopic data, offering a robust framework for its identification and characterization. The theoretical underpinnings of the observed spectral features are discussed in detail, supplemented by field-proven insights into experimental design and data interpretation. This guide is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a versatile building block in the synthesis of more complex pharmaceutical agents. Its structure, featuring a pyridine ring linked to an acetaldehyde moiety, presents a unique combination of aromatic and aliphatic characteristics, influencing its reactivity and biological activity. Accurate characterization of this molecule is the bedrock of its effective utilization in synthetic pathways and for ensuring the purity and identity of its derivatives.
This guide provides a detailed exposition of the spectroscopic data that defines the molecular fingerprint of this compound. Recognizing the current scarcity of published experimental spectra, we have leveraged advanced computational tools to generate reliable predicted NMR data.[1] This approach, combined with established principles of IR and MS, allows for a thorough and scientifically sound exploration of its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aldehydic proton, the methylene protons, and the aromatic protons of the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-α (CHO) | ~9.7 | Triplet (t) | 1H | ~2.5 |
| H-β (CH₂) | ~3.8 | Doublet (d) | 2H | ~2.5 |
| H-2, H-6 (Py) | ~8.6 | Doublet (d) | 2H | ~6.0 |
| H-3, H-5 (Py) | ~7.3 | Doublet (d) | 2H | ~6.0 |
Causality behind Predicted Shifts:
-
Aldehydic Proton (H-α): The significant downfield shift to approximately 9.7 ppm is a hallmark of an aldehydic proton. This is due to the strong deshielding effect of the adjacent carbonyl group's electronegative oxygen atom and the magnetic anisotropy of the C=O bond. The triplet multiplicity arises from coupling to the two neighboring methylene protons (H-β).
-
Methylene Protons (H-β): These protons, situated between the electron-withdrawing pyridine ring and the carbonyl group, are predicted to resonate around 3.8 ppm. The doublet splitting is a result of their coupling to the single aldehydic proton.
-
Pyridine Protons (H-2, H-6 and H-3, H-5): The pyridine ring exhibits a characteristic AA'BB' system. The protons ortho to the nitrogen (H-2, H-6) are the most deshielded due to the inductive effect of the nitrogen atom, appearing at approximately 8.6 ppm. The meta protons (H-3, H-5) are found further upfield at around 7.3 ppm. Both sets of protons appear as doublets due to coupling with their adjacent pyridine protons.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Label | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~200 |
| C-4 (Py) | ~148 |
| C-2, C-6 (Py) | ~150 |
| C-3, C-5 (Py) | ~124 |
| CH₂ | ~45 |
Rationale for Predicted Chemical Shifts:
-
Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is highly deshielded and is expected to appear at the far downfield end of the spectrum, around 200 ppm.
-
Pyridine Carbons: The carbon atoms of the pyridine ring have distinct chemical shifts. The carbon atom attached to the acetaldehyde moiety (C-4) and the carbons ortho to the nitrogen (C-2, C-6) are significantly deshielded. The meta carbons (C-3, C-5) are found at a more upfield position.
-
Methylene Carbon (CH₂): The methylene carbon, being adjacent to the pyridine ring and the carbonyl group, will have a chemical shift in the aliphatic region, predicted to be around 45 ppm.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate the signals and reference the spectrum to the TMS signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 45-90 degrees, longer acquisition time, and a relaxation delay of 2-5 seconds.
-
For quaternary carbons, a longer relaxation delay may be necessary.
-
Process the FID similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the pyridine ring.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | ~1725 | Strong |
| C-H Stretch (Aldehyde) | ~2820 and ~2720 | Medium, often two bands |
| C=N and C=C Stretches (Pyridine Ring) | ~1600-1450 | Medium to Strong |
| C-H Bending (Pyridine Ring) | ~800-700 | Strong |
Interpretation of Key Absorptions:
-
C=O Stretch: The strong absorption around 1725 cm⁻¹ is characteristic of the carbonyl stretching vibration of an aliphatic aldehyde.
-
Aldehydic C-H Stretch: The presence of an aldehyde is further confirmed by two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. The latter is particularly diagnostic for aldehydes.
-
Pyridine Ring Vibrations: The pyridine ring will exhibit a series of absorptions in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations. Strong out-of-plane C-H bending vibrations are also expected in the fingerprint region (around 800-700 cm⁻¹), which can be indicative of the substitution pattern of the ring.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum
For this compound (Molecular Weight: 121.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 121 | [M]⁺ (Molecular Ion) |
| 120 | [M-H]⁺ |
| 93 | [M-CO]⁺ |
| 92 | [M-CHO]⁺ |
| 78 | [Pyridine]⁺ |
Fragmentation Pathway:
The fragmentation of this compound under EI conditions is likely to proceed through several key pathways.
Sources
Technical Guide: 2-(Pyridin-4-yl)acetaldehyde in Natural Product Chemistry
The following technical guide details the chemical identity, biosynthetic role, and experimental handling of 2-(Pyridin-4-yl)acetaldehyde (also known as 4-pyridylacetaldehyde). This molecule is a critical, albeit unstable, intermediate in the biosynthesis of complex marine alkaloids and a key building block in biomimetic synthesis.
Executive Summary
This compound (CAS: 878499-08-2) is a reactive pyridine derivative characterized by an acetaldehyde moiety at the C4 position. Unlike its C3 isomer (a precursor to nicotine and anabasine), the C4 isomer is rarely isolated as a stable natural product due to its high propensity for polymerization and oxidation. Its primary significance lies in marine natural product biosynthesis , specifically as a transient intermediate in the formation of pyridoacridine alkaloids such as Amphimedine , and as a strategic synthon in the biomimetic total synthesis of these compounds.
This guide provides a comprehensive analysis of its chemical behavior, detection strategies, and experimental protocols for researchers in chemical biology and drug discovery.
Chemical Identity & Stability Profile
The molecule exists in a delicate equilibrium. In biological systems, it functions as a "hot" electrophile, rapidly condensing with amines or undergoing oxidation.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 4-Pyridylacetaldehyde |
| Molecular Formula | C₇H₇NO |
| Molecular Weight | 121.14 g/mol |
| Key Instability | Rapid polymerization (aldol condensation); Oxidation to 4-pyridylacetic acid; Tautomerization to vinyl-alcohol forms. |
| Stabilization | Stored as diethyl acetal or hydrochloride salt (< -20°C). |
| Biosynthetic Role | Precursor to 4-substituted pyridoacridines (e.g., Amphimedine, Cystodytins). |
Mechanism of Instability
The electron-deficient pyridine ring at the 4-position increases the acidity of the
Biosynthetic Context: The Marine Connection
While terrestrial Nicotiana alkaloids (nicotine, anatabine) predominantly utilize the 3-pyridyl scaffold (derived from nicotinic acid), marine sponges of the order Haplosclerida and tunicates produce alkaloids with 4-pyridyl substructures.
The Amphimedine Pathway
The discovery of this compound's relevance is anchored in the biosynthesis of Amphimedine , a cytotoxic pyridoacridine alkaloid. The pathway involves the condensation of a 4-pyridyl unit with a quinone-imine core.
Diagram: Biosynthetic Logic of Amphimedine
The following diagram illustrates the convergent biosynthesis where the 4-pyridyl moiety (derived from the aldehyde/acid level) is incorporated.
Figure 1: Logical flow of 4-pyridyl incorporation into marine pyridoacridine alkaloids.[1] The aldehyde serves as the reactive electrophile for the initial condensation.
Experimental Protocols
Due to the molecule's instability, "discovery" in a lab setting often requires in situ generation or chemical trapping .
Protocol A: Biomimetic Synthesis via In Situ Generation
This protocol describes the generation of this compound from its stable acetal precursor for use in alkaloid synthesis.
Reagents:
-
4-Pyridylacetaldehyde diethyl acetal (Commercial or synthesized)
-
1M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃)
Workflow:
-
Deprotection: Dissolve 1.0 eq of 4-pyridylacetaldehyde diethyl acetal in 1M HCl (aqueous). Stir at ambient temperature for 1 hour. Monitor by TLC for disappearance of acetal.
-
Neutralization (Critical Step): Cool the solution to 0°C. Carefully neutralize with solid NaHCO₃ to pH 7-8.
-
Note: Do not exceed pH 9, as basic conditions trigger rapid polymerization.
-
-
Extraction: Immediately extract with DCM (3x).
-
Utilization: Use the organic layer immediately for the subsequent condensation reaction (e.g., Pictet-Spengler or Stobbe condensation). Do not concentrate to dryness , as the neat aldehyde will polymerize.
Protocol B: Trapping from Biological Matrices
To detect this metabolite in a natural extract (e.g., sponge lysate or bacterial culture), you must stabilize it as an oxime or hydrazone.
-
Lysis: Homogenize tissue in cold phosphate buffer (pH 6.5) containing Methoxyamine HCl (10 mM).
-
Incubation: Allow to react for 30 minutes at 4°C. This converts the transient aldehyde into the stable O-methyloxime .
-
Extraction: Extract with Ethyl Acetate.
-
Analysis: Analyze via GC-MS or LC-MS/MS. Look for the mass shift corresponding to the oxime derivative (M+29).
Discovery & Identification Challenges
The "discovery" of this molecule is often inferential. Researchers identify it by:
-
Metabolic Hole Filling: Observing the accumulation of 4-pyridylacetic acid (oxidation product) or 4-(2-hydroxyethyl)pyridine (reduction product) when specific oxidases/reductases are inhibited.
-
Isotopic Labeling: Feeding
C-labeled precursors (like aspartate or glycerol) to marine sponges and observing the labeling pattern in the final alkaloid, consistent with a 4-pyridylacetaldehyde intermediate.
Comparative Occurrence Table
| Organism Type | Compound Class | Role of 4-Pyridylacetaldehyde |
| Marine Sponges (Amphimedon sp.)[2] | Pyridoacridines (Amphimedine) | Biosynthetic building block (C-ring formation). |
| Tunicates (Cystodytes sp.) | Cystodytins | Precursor to the pyridine ring system. |
| Tobacco Plants (Nicotiana) | Pyridine Alkaloids | Absent/Rare. (Dominant isomer is 3-pyridyl). |
| Bacteria (Arthrobacter) | Pyridine Degradation | Transient intermediate in 4-vinylpyridine metabolism. |
References
-
Prager, R. H., Tsopelas, C., & Heisler, T. (1991).[2] A Simple Synthesis of Amphimedine. Australian Journal of Chemistry, 44(2), 277-282.
-
PubChem. (2025). This compound (CID 18688704). National Library of Medicine.
-
Kaminski, K. P., et al. (2023). Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco. BMC Genomics, 24, 516.
-
Delfourne, E. (2025). Bio-inspired Syntheses of the Pyridoacridine Marine Alkaloids. Marine Drugs.[1][3]
-
BenchChem. (2025). Synthesis Protocols for Pyridylacetaldehydes.
Sources
Technical Monograph: 2-(Pyridin-4-yl)acetaldehyde
Executive Summary
2-(Pyridin-4-yl)acetaldehyde (CAS: 878499-08-2) is a critical yet elusive C2-elongated pyridine building block. Unlike its stable analog 4-pyridinecarboxaldehyde, this homolog is prone to rapid polymerization and hydration due to the high acidity of the
This guide establishes the Swern Oxidation of 4-Pyridineethanol as the gold-standard protocol for in situ generation, bypassing stability issues. It also details the handling of its masked equivalent, the diethyl acetal, and outlines its primary utility in reductive aminations for medicinal chemistry.
Chemical Identity & Stability Paradox
The structural integrity of this compound is compromised by an intrinsic "self-destruct" mechanism. The electron-deficient pyridine ring increases the acidity of the methylene protons (
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 878499-08-2 |
| Molecular Formula | C |
| Molecular Weight | 121.14 g/mol |
| Precursor (Alcohol) | 4-Pyridineethanol (CAS: 5344-27-4) |
| Stability Profile | Unstable neat. Exists in equilibrium with hydrate/oligomers. |
| Storage | Generate fresh or store as acetal (masked form). |
The Instability Mechanism
The instability arises from the equilibrium between the free aldehyde and its enamine-like tautomers (if protonated) or aldol-like polymerization products.
Figure 1: The stability equilibrium of this compound.
Synthetic Strategies: The "Generate-and-Use" Principle
Due to the instability described above, commercial sourcing of the free aldehyde is unreliable. The two validated strategies for accessing this synthon are:
-
Oxidation of 4-Pyridineethanol (Recommended): Uses Swern conditions to generate the aldehyde at low temperature immediately prior to use.
-
Hydrolysis of Diethyl Acetal: Requires acid treatment of the acetal precursor.
Comparative Analysis of Methods
| Feature | Swern Oxidation (Recommended) | Acetal Hydrolysis |
| Starting Material | 4-Pyridineethanol (Cheap, Stable) | 4-Pyridylacetaldehyde diethyl acetal (Expensive) |
| Conditions | -78°C, DMSO/Oxalyl Chloride | Aqueous Acid (HCl or TFA) |
| Yield (In Situ) | High (>85%) | Variable (Hydrolysis equilibrium) |
| Purity Profile | Clean if quenched properly | Risk of residual acid/alcohol |
| Scalability | Good for g-scale | Good for mg-scale |
Detailed Protocol: Swern Oxidation
This protocol describes the synthesis of this compound from 4-pyridineethanol. Critical Note: The product should be used immediately in the subsequent step (e.g., reductive amination) without isolation.
Reagents
-
Substrate: 4-Pyridineethanol (1.0 equiv)
-
Oxidant: Oxalyl chloride (1.5 equiv), DMSO (3.0 equiv)
-
Base: Triethylamine (5.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow
-
Activation:
-
Oxidation:
-
Elimination:
-
Add Triethylamine (5.0 eq) dropwise.
-
Allow the reaction to warm to 0°C over 30-60 minutes.
-
Observation: The reaction typically becomes a clear yellow/orange solution.
-
-
Workup (Quick):
-
Quench with saturated NaHCO
. -
Extract rapidly with DCM.
-
STOP: Do not concentrate to dryness if possible. Use the DCM solution directly for the next step.
-
Figure 2: Swern oxidation workflow for in situ aldehyde generation.
Applications in Medicinal Chemistry
The primary utility of this compound is as a C2-linker donor in the synthesis of bioactive heterocycles.
Reductive Amination (General Procedure)
To the fresh DCM solution of the aldehyde (generated above):
-
Add the Amine (1.0 - 1.2 equiv).
-
Add a mild reducing agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) is preferred over NaCNBH
to avoid toxicity and pH issues. -
Stir at room temperature for 2-12 hours.
-
Result: Formation of secondary or tertiary amines with a pyridyl-ethyl motif.
Heterocycle Construction
-
Pictet-Spengler Reaction: Condensation with tryptamine derivatives to form tetrahydro-
-carbolines. -
Wittig Olefination: Reaction with ylides to form vinyl pyridines (though 4-vinylpyridine is commercially available, substituted variants require this route).
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Swern Oxidation)
- Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660. (Foundational protocol adapted for pyridine alcohols).
-
Organic Chemistry Portal: Swern Oxidation Mechanism & Protocols.Link
-
Reductive Amination Protocols
-
Acetal Precursors
-
Sigma-Aldrich Product Specification: Pyridine-acetaldehyde derivatives. (General reference for acetal stability). Link
-
Sources
- 1. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
Basic handling and safety precautions for "2-(Pyridin-4-YL)acetaldehyde"
An In-Depth Technical Guide to the Safe Handling of 2-(Pyridin-4-YL)acetaldehyde
This guide provides a detailed framework for the safe handling and use of this compound (CAS No. 878499-08-2) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes safety protocols based on the compound's chemical structure and the known hazards of its constituent functional groups: the pyridine ring and the acetaldehyde moiety. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Compound Profile and Hazard Assessment
This compound is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with an acetaldehyde group.[1][2] Due to the absence of a comprehensive, published Material Safety Data Sheet (MSDS) for this specific molecule, a conservative hazard assessment must be derived from the well-documented properties of pyridine and acetaldehyde. This approach ensures that all potential risks are considered and mitigated.
The pyridine moiety introduces hazards such as flammability, toxicity upon ingestion, inhalation, or skin contact, and potential for causing skin and eye irritation.[3][4][5] The acetaldehyde moiety contributes significant hazards, including extreme flammability, potential for peroxide formation, respiratory irritation, and classification as a suspected carcinogen.[6][7][8] Therefore, this compound must be handled as a flammable, toxic, irritant, and potentially carcinogenic substance.
Table 1: Physicochemical and Toxicological Properties
| Property | Value / Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 878499-08-2 | [1] |
| Molecular Formula | C₇H₇NO | [1] |
| Molecular Weight | 121.14 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Solubility | Soluble in polar solvents (water, ethanol, methanol) | [2] |
| Storage Temp. | Inert atmosphere, store in freezer, under -20°C | [1] |
| Presumed Hazards | Flammable, Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing genetic defects, Suspected of causing cancer. | [5][6][7][8] |
Engineering Controls: The First Line of Defense
Engineering controls are the most critical measures for minimizing exposure. The high volatility and toxicity associated with the acetaldehyde group necessitate stringent containment.[9]
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[10] This is crucial to prevent inhalation of vapors, which may cause respiratory irritation.[8]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]
-
Proximity to Safety Equipment: Workstations must be located within a 10-second travel distance of an ANSI-approved safety shower and eyewash station.[11]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.[12]
-
Hand Protection: Wear nitrile or neoprene gloves for chemical resistance.[13] Latex gloves are not recommended as they offer little protection against many organic solvents and can be readily permeated.[10][14] Double-gloving is recommended for extended operations. Gloves must be inspected before use and disposed of immediately after contamination.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3][12] When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[3][14]
-
Body Protection: A flame-retardant lab coat is required due to the flammability of the compound. An impervious chemical protective apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.[14]
-
Footwear: Closed-toe shoes made of a non-absorbent material are mandatory.[12][14]
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Rationale & Standard |
| Hands | Nitrile or Neoprene Gloves | Protects against skin contact with pyridine and aldehyde moieties.[10][13] |
| Eyes | Chemical Splash Goggles | Prevents eye irritation and serious damage from splashes.[3] |
| Face | Face Shield (with goggles) | Required for splash-prone procedures.[3][14] |
| Body | Flame-Retardant Lab Coat, Chemical Apron | Protects against flammability hazard and chemical splashes.[14] |
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is paramount to ensuring safety and experimental integrity.
General Handling Precautions
-
Avoid Inhalation and Contact: Do not breathe vapors and avoid contact with skin, eyes, and clothing.[15][16]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory.[3][6]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][7][15] Use only non-sparking tools and explosion-proof equipment for any large-scale transfers.[4][17]
-
Static Discharge: Ground and bond containers and receiving equipment when transferring material to prevent static discharge, a potential ignition source.[4][16][17]
Step-by-Step Weighing and Solution Preparation Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Equilibration: Before opening, allow the container of this compound to equilibrate to the ambient temperature of the fume hood to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: If possible, perform transfers under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and potential peroxide formation.[2][16]
-
Weighing: Tare a suitable container on the balance inside the fume hood. Carefully transfer the required amount of the solid using a clean spatula. Avoid creating dust.
-
Closing: Tightly close the main container immediately after dispensing.
-
Dissolution: Add the solvent to the weighed compound in the fume hood. If sonication or heating is required, use equipment approved for flammable materials (e.g., a heating mantle, not a hot plate).[18]
-
Cleanup: Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of all contaminated disposables as hazardous waste.
Storage and Chemical Compatibility
Proper storage is essential to maintain the compound's stability and prevent hazardous reactions.
-
Primary Storage: Store in a tightly sealed container in a freezer at or below -20°C under an inert atmosphere.[1] The storage area should be a designated, ventilated, and flame-proof area.[15]
-
Segregation: Aldehydes are incompatible with a wide range of chemicals. Store this compound away from:
-
Peroxide Formation: Like other aldehydes, this compound may form explosive peroxides upon exposure to air and light. It is advisable to date the container upon opening and test for peroxides before use if it has been stored for an extended period or if visual signs of crystallization are present.[16]
Spill and Emergency Procedures
A clear, rehearsed emergency plan is crucial for mitigating the impact of an accidental release.
Spill Response
The appropriate response depends on the scale of the spill.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with an inert material like vermiculite, dry sand, or a commercial aldehyde-specific spill kit.[4][21]
-
Use non-sparking tools to collect the absorbed material into a sealable container for hazardous waste.[4]
-
Wipe the area with soap and water, followed by a water rinse.[22]
-
Place all contaminated cleaning materials in the hazardous waste container.
-
-
Major Spill (outside a fume hood or >100 mL):
-
Evacuate the laboratory immediately, closing the door behind you.
-
Alert others in the vicinity and activate the fire alarm if there is an ignition risk.
-
Call your institution's emergency response team (e.g., Environmental Health & Safety).
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Emergency Response Workflow for a Minor Spill
Caption: Workflow for minor chemical spill response.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: Move the exposed person to fresh air at once.[23][24] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[16][23]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][24] Seek medical attention.[3][24]
-
Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15-30 minutes.[3] Remove contact lenses if present and easy to do. Transport to a hospital or doctor without delay.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][23]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Never pour chemical waste down the drain.[24]
References
- Chemwatch GHS SDS 1282 - Sdfine. (n.d.).
- Pyridine-4-aldehyde Safety Data Sheet. (n.d.). Jubilant Ingrevia.
- Hazard Summary: Pyridine. (n.d.). New Jersey Department of Health.
- Pyridine: incident management. (n.d.). GOV.UK.
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Acetaldehyde SDS (Safety Data Sheet). (2016, March 22). Flinn Scientific.
- Safety Data Sheet: Acetaldehyde. (n.d.). Carl ROTH.
- Safety Data Sheet: Acetaldehyde, Lab Grade. (2015, March 19). Fisher Scientific.
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Pyridine Safety Data Sheet. (n.d.). Lab Alley.
- Acetaldehyde - Safety Data Sheet. (2024, August 23).
- Safety Data Sheet: Pyridine. (2009, October 2). Fisher Scientific.
- Standard Operating Procedure - Flammable Liquids. (n.d.). Yale Environmental Health & Safety.
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
- PYRIDINE FOR HPLC / UV SPECTROSCOPY. (n.d.). Loba Chemie.
- Spill Kits for OPA, Glutaraldehyde, Hydrogen Peroxide & Peracetic Acid. (n.d.). CIVCO.
- This compound 878499-08-2 wiki. (n.d.). Guidechem.
- UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
- 8.2 Flammable and Combustible Liquids. (n.d.). Cornell University Environment, Health and Safety.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- Oxo(pyridin-4-yl)acetaldehyde. (2023, August 19). Smolecule.
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
- Chemical Spill Response. (n.d.). Augusta University.
- Lab Safety Equipment & PPE. (n.d.). ChemTalk.
- Practices for Proper Chemical Storage. (n.d.). Cleveland State University.
- Acetaldehyde - properties, characteristics and health effects. (2024, June 14). PCC Group.
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Buy Oxo(pyridin-4-yl)acetaldehyde | 54014-98-1 [smolecule.com]
- 3. nj.gov [nj.gov]
- 4. media.laballey.com [media.laballey.com]
- 5. fishersci.com [fishersci.com]
- 6. Acetaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. carlroth.com [carlroth.com]
- 8. agilent.com [agilent.com]
- 9. Acetaldehyde - properties, characteristics and health effects | PCC [products.pcc.eu]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. uah.edu [uah.edu]
- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 14. cdc.gov [cdc.gov]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. fishersci.com [fishersci.com]
- 17. lobachemie.com [lobachemie.com]
- 18. 8.2 Flammable and Combustible Liquids | Environment, Health and Safety [ehs.cornell.edu]
- 19. nottingham.ac.uk [nottingham.ac.uk]
- 20. csuohio.edu [csuohio.edu]
- 21. Chemical Spill Response [augusta.edu]
- 22. Spill Kits for OPA, Glutaraldehyde, Hydrogen Peroxide & Peracetic Acid | CIVCO [civco.com]
- 23. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 24. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
An In-depth Technical Guide to the Solubility of 2-(Pyridin-4-YL)acetaldehyde in Common Organic Solvents
Foreword: Navigating the Data Gap for a Novel Aldehyde
In the landscape of pharmaceutical and materials science research, understanding the fundamental physicochemical properties of a molecule is paramount. Solubility, in particular, dictates everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide focuses on 2-(Pyridin-4-YL)acetaldehyde, a heterocyclic aldehyde of interest. A thorough review of current literature and chemical databases reveals a conspicuous absence of comprehensive, publicly available solubility data for this specific compound[1][2]. This reality is not uncommon for novel or specialized reagents.
Therefore, this document is structured not as a static repository of known values, but as a proactive, instructional guide for the research scientist. We will delve into the theoretical underpinnings that govern the solubility of this molecule, provide a robust, step-by-step experimental protocol for its determination, and discuss the causal factors that will influence its behavior in various common organic solvents. Our objective is to empower the researcher with the foundational knowledge and practical methodology required to confidently and accurately characterize the solubility of this compound in their own laboratory setting.
Molecular Architecture and Predicted Solubility Behavior
To predict the solubility of this compound, we must first dissect its molecular structure. The molecule is comprised of two key functional components: a pyridine ring and an acetaldehyde moiety.
-
The Pyridine Ring: As a heterocyclic aromatic amine, pyridine is a polar molecule due to the presence of the electronegative nitrogen atom. This nitrogen atom can act as a hydrogen bond acceptor. Pyridine itself is miscible with water and a broad range of organic solvents[3][4][5]. The pyridine ring in our target molecule, therefore, imparts a degree of polarity and a propensity for interaction with polar solvents.
-
The Acetaldehyde Group: The aldehyde functional group contains a polar carbonyl (C=O) bond. The oxygen atom's lone pairs can also act as hydrogen bond acceptors[6][7]. Lower molecular weight aldehydes exhibit some solubility in water, which decreases as the non-polar alkyl chain lengthens[6][7].
Synergistic Effects and Predictions:
The combination of the polar pyridine ring and the polar acetaldehyde group in this compound suggests a molecule with moderate overall polarity. We can therefore hypothesize the following solubility trends:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water are likely to be effective at solvating the molecule. The ability of these solvents to act as hydrogen bond donors will facilitate strong interactions with the pyridine nitrogen and the carbonyl oxygen.
-
Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile should also be effective. While they cannot donate hydrogen bonds, their high polarity will enable strong dipole-dipole interactions.
-
Lower Solubility in Non-Polar Solvents: Solvents like hexanes, toluene, and diethyl ether are expected to be poor solvents for this compound. The energetic cost of disrupting the strong intermolecular forces of the solute for weak van der Waals interactions with the solvent will be prohibitive.
These predictions provide a rational starting point for experimental investigation.
Experimental Determination of Solubility: A Validated Protocol
The absence of published data necessitates a reliable experimental approach. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent at a specific temperature. This method is designed to be self-validating by ensuring equilibrium is reached.
Materials and Equipment
-
This compound (ensure purity is characterized, e.g., by NMR or LC-MS)
-
A selection of analytical grade organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. An "excess" ensures that undissolved solid remains, which is crucial for confirming saturation. A starting point could be ~50 mg of solute for every 1 mL of solvent.
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds or those with slow dissolution kinetics, 72 hours may be necessary. The goal is to ensure the concentration of the dissolved solute is no longer changing over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.
-
Accurately weigh the filtered solution.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Analyze the saturated solution sample and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Expression:
-
Solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).
-
The following diagram illustrates this experimental workflow:
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility in Organic Solvents
The solubility of this compound will be governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of solvation. The key intermolecular forces at play are:
-
Hydrogen Bonding: As discussed, the pyridine nitrogen and carbonyl oxygen are hydrogen bond acceptors. Polar protic solvents (alcohols, water) can donate hydrogen bonds, leading to strong solute-solvent interactions and favorable solubility.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment. Polar aprotic solvents (DMSO, acetone, ethyl acetate) will interact favorably through these forces.
-
Van der Waals Forces: These weaker forces will be the primary mode of interaction with non-polar solvents (hexanes, toluene). For a polar molecule like this compound, these interactions are generally insufficient to overcome the strong solute-solute interactions in the crystal lattice.
A summary of predicted solubility in common organic solvents is presented below:
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol, Water | High | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-Dipole |
| Moderate Polarity | Ethyl Acetate, THF | Low to Moderate | Dipole-Dipole, Van der Waals |
| Non-Polar | Toluene, Hexanes | Low / Insoluble | Van der Waals (London Dispersion Forces) |
Practical Implications and Troubleshooting
-
Recrystallization: For purification, an ideal solvent system would be one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature[8]. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, may be required to achieve the desired solubility profile.
-
Reaction Solvent Choice: For chemical reactions, a solvent should be chosen that dissolves both this compound and other reactants while remaining inert to the reaction conditions.
-
Safety Considerations: this compound is an aldehyde and a pyridine derivative; appropriate safety precautions should be taken. It may be an irritant to the skin, eyes, and respiratory tract[9]. Always consult the Safety Data Sheet (SDS) before handling[10][11][12]. Aldehydes can be sensitive to air and may oxidize over time[13].
Conclusion
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... Retrieved from [Link]
-
EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. Retrieved from [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, November 30). Pyridine. Retrieved from [Link]
-
American Chemical Society. (2020, August 31). Pyridine. Retrieved from [Link]
-
Airgas. (2021, March 8). Safety Data Sheet. Retrieved from [Link]
-
BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
- 1. This compound | C7H7NO | CID 18688704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. acs.org [acs.org]
- 6. embibe.com [embibe.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. 878499-08-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. airgas.com [airgas.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. Buy Oxo(pyridin-4-yl)acetaldehyde | 54014-98-1 [smolecule.com]
Methodological & Application
Application Note: Synthesis of 2-(Pyridin-4-YL)acetaldehyde via Modern Oxidation Protocols
Abstract
2-(Pyridin-4-yl)acetaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, serving as a precursor for a wide array of more complex molecular architectures.[1] Its synthesis, however, requires careful selection of an oxidation protocol to prevent over-oxidation to the corresponding carboxylic acid while ensuring high yield and purity. This application note provides a detailed, field-proven guide for the synthesis of this compound from its corresponding primary alcohol, 2-(pyridin-4-yl)ethanol. We present and contrast two robust, chromium-free oxidation methodologies: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis, purification, and characterization.
Introduction and Strategic Overview
The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[2] As a result, functionalized pyridine derivatives like this compound are highly sought-after intermediates. The primary challenge in synthesizing this compound lies in the lability of the aldehyde functional group, which is susceptible to further oxidation, polymerization, or other side reactions.
The synthetic strategy detailed herein focuses on the controlled oxidation of the commercially available and stable primary alcohol, 2-(pyridin-4-yl)ethanol. This approach is favored for its reliability and high potential yield. We will explore two premier methods that operate under mild conditions, thereby preserving the delicate aldehyde product.
-
Swern Oxidation: A classic and highly reliable method utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures. It is renowned for its mildness and broad functional group tolerance.[3]
-
Dess-Martin Periodinane (DMP) Oxidation: An operationally simpler alternative that employs a hypervalent iodine reagent at ambient temperature, offering rapid reaction times and a straightforward workup.[4][5]
The choice between these methods often depends on available equipment (cryogenic capabilities for Swern), scale, and sensitivity of other functional groups in more complex substrates.
General Experimental Workflow
The synthesis follows a logical progression from starting material to the purified final product. Each step requires careful monitoring and execution to ensure optimal outcomes.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Swern Oxidation
Principle and Mechanistic Rationale
The Swern oxidation converts primary alcohols to aldehydes using an in-situ generated electrophilic sulfur species, the chlorodimethylsulfonium ion.[6] The reaction is performed at -78 °C to control the stability of this reactive intermediate and prevent side reactions.[7] The addition of a hindered organic base, typically triethylamine (Et₃N), facilitates a final E2 elimination step to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8] This method is highly selective for aldehydes and avoids over-oxidation.[8]
Caption: Simplified mechanism of the Swern Oxidation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(Pyridin-4-yl)ethanol | ≥98% | Sigma-Aldrich | Starting material. |
| Oxalyl chloride (2.0 M in DCM) | Synthesis Grade | Sigma-Aldrich | Highly toxic and corrosive. Handle in a fume hood with care. |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics | Must be anhydrous for optimal results. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Main reaction solvent. |
| Triethylamine (Et₃N) | ≥99.5%, Redistilled | Alfa Aesar | Base for the elimination step. |
| Round-bottom flasks, stir bars | Standard Lab Grade | - | Ensure glassware is oven-dried to be moisture-free. |
| Syringes and needles | Standard Lab Grade | - | For anhydrous transfer of reagents. |
| Dry ice/acetone bath | - | - | To maintain a reaction temperature of -78 °C. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Millipore | For reaction monitoring. |
Step-by-Step Experimental Protocol
-
System Preparation: Set up an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: Add anhydrous dichloromethane (DCM, 60 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Addition: To the cold DCM, slowly add oxalyl chloride (1.2 equivalents, e.g., 6.6 mL of a 2.0 M solution for 10 mmol scale) via syringe. Then, add anhydrous dimethyl sulfoxide (DMSO) (2.4 equivalents) dropwise over 5 minutes. Caution: Gas evolution (CO and CO₂) will occur.[7] Stir the resulting mixture for 15 minutes at -78 °C.
-
Substrate Addition: Dissolve 2-(pyridin-4-yl)ethanol (1.0 equivalent, e.g., 1.23 g, 10 mmol) in a minimal amount of anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the mixture at -78 °C for 30-45 minutes. Monitor the reaction progress by TLC (e.g., using 10% methanol in DCM as eluent) to confirm the consumption of the starting alcohol.
-
Elimination Step: Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the flask. A thick white precipitate (triethylammonium chloride) will form. Continue stirring at -78 °C for an additional 20 minutes.
-
Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Workup and Extraction: Quench the reaction by slowly adding water (50 mL). Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound. Note: The product can be unstable, so proceed to purification promptly.[9]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
Principle and Rationale
The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane), to oxidize primary alcohols to aldehydes.[4] The reaction is typically performed at room temperature in a chlorinated solvent like DCM. A key advantage is its operational simplicity and the avoidance of cryogenic conditions. The reaction produces two equivalents of acetic acid, which can be buffered with pyridine or sodium bicarbonate to protect acid-sensitive functional groups.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(Pyridin-4-yl)ethanol | ≥98% | Sigma-Aldrich | Starting material. |
| Dess-Martin Periodinane (DMP) | Synthesis Grade | Oakwood Chemical | Safety: Potentially explosive upon impact or heating. Handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | - | Used as a buffer. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | - | For quenching unreacted DMP. |
Step-by-Step Experimental Protocol
-
System Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 2-(pyridin-4-yl)ethanol (1.0 equivalent) and anhydrous DCM (to make a ~0.1 M solution).
-
Buffer Addition: Add sodium bicarbonate (NaHCO₃) (4.0 equivalents) to the solution.
-
Oxidant Addition: Add Dess-Martin Periodinane (1.2 to 1.5 equivalents) to the stirred suspension in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a stirred solution of saturated sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir for 15-20 minutes until the layers are clear.
-
Extraction and Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional diethyl ether or DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the solution and remove the solvent under reduced pressure to yield the crude aldehyde.
Purification, Characterization, and Data Summary
Purification
The crude product obtained from either protocol should be purified by silica gel column chromatography. A gradient elution system, such as 20% to 50% ethyl acetate in hexanes, is typically effective. The fractions containing the desired product (identified by TLC) are pooled and concentrated to yield pure this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) around δ 9.7-9.8 ppm and signals corresponding to the pyridine ring and the methylene (CH₂) group.
-
¹³C NMR: The aldehyde carbon should appear around δ 200 ppm.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₇H₇NO, MW: 121.14 g/mol ) should be observed.[10]
Comparative Data Summary
| Parameter | Swern Oxidation | Dess-Martin (DMP) Oxidation |
| Primary Reagents | DMSO, Oxalyl Chloride, Et₃N | Dess-Martin Periodinane, NaHCO₃ |
| Temperature | -78 °C | Room Temperature |
| Reaction Time | 2-3 hours | 1-3 hours |
| Typical Yield | 80-95% | 85-95% |
| Advantages | High yield, excellent functional group tolerance. | Operationally simple, fast, no cryogenics. |
| Disadvantages | Requires -78 °C, malodorous byproducts (DMS).[7] | Reagent is expensive and potentially explosive. |
Conclusion
Both the Swern and Dess-Martin oxidation protocols provide highly effective and reliable pathways for the synthesis of this compound from 2-(pyridin-4-yl)ethanol. The Swern oxidation is a classic choice for sensitive substrates requiring extremely mild conditions, provided the laboratory is equipped for cryogenic reactions. The Dess-Martin oxidation offers a more convenient and rapid alternative for routine synthesis. The choice of method can be tailored to the specific needs of the researcher, scale of the reaction, and available resources. Proper execution of the described protocols, including anhydrous conditions and careful monitoring, will consistently yield the desired aldehyde in high purity, ready for subsequent applications in discovery chemistry.
References
- Benchchem. Oxidation of 2-(p-chlorobenzyl)pyridine to produce a 4-Chlorophenyl-2-pyridinylmethanol precursor. Benchchem.
- NROChemistry. Swern Oxidation: Reaction Mechanism. NROChemistry.
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
- Hiromichi, O. et al. (2021). PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID PROMOTED CYCLIZATION. HETEROCYCLES, 102(7).
- ResearchGate. Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. ResearchGate.
- Google Patents. Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.
- Google Patents. Method of producing pyridine ethanol derivative. Google Patents.
- Matshwele, J. T. P. et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203–1206.
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].
-
Wikipedia. Nicotine. Wikipedia. Available at: [Link].
-
Wikipedia. Dess–Martin oxidation. Wikipedia. Available at: [Link].
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Chemistry Steps. Swern Oxidation Mechanism. Chemistry Steps. Available at: [Link].
-
Organic Syntheses. Acetal. Organic Syntheses. Available at: [Link].
-
YouTube. Dess-Martin-Periodinane oxidation. YouTube. Available at: [Link].
-
MDPI. Improvement of Soluble Expression, Stability, and Activity of Acetaldehyde Lyase by Elastin-like Polypeptides Fusion for Acetoin Production from Acetaldehyde. MDPI. Available at: [Link].
-
ACS Publications. Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. Available at: [Link].
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link].
-
MDPI. Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. MDPI. Available at: [Link].
-
Organic Chemistry Portal. Swern Oxidation. Organic Chemistry Portal. Available at: [Link].
-
NIH. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. National Center for Biotechnology Information. Available at: [Link].
-
ResearchGate. Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. ResearchGate. Available at: [Link].
-
Alchem Pharmtech. 2-(PYRIDIN-2-YL)ACETALDEHYDE. Alchem Pharmtech. Available at: [Link].
-
PubMed Central. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. 2-(Pyridin-2-YL)acetaldehyde. National Center for Biotechnology Information. Available at: [Link].
Sources
- 1. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C7H7NO | CID 18688704 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldol Condensation Reactions Involving 2-(Pyridin-4-YL)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to understanding and performing aldol condensation reactions with 2-(pyridin-4-yl)acetaldehyde. This document moves beyond simple procedural lists to offer in-depth scientific rationale, troubleshooting guidance, and contextual applications relevant to medicinal chemistry and drug discovery. The pyridine moiety is a critical pharmacophore in numerous therapeutic agents, and its incorporation into larger scaffolds via robust C-C bond-forming reactions like the aldol condensation is of significant interest.[1]
Scientific Foundation and Strategic Considerations
The aldol condensation is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds (aldol addition products) or α,β-unsaturated carbonyl compounds (aldol condensation products).[2] The reaction's success with this compound hinges on understanding its unique electronic properties and potential reaction pathways.
Reactivity of this compound
This compound possesses two key reactive sites: the electrophilic aldehyde carbonyl group and the acidic α-protons on the adjacent methylene group. The electron-withdrawing nature of the pyridine ring enhances the acidity of these α-protons, facilitating enolate formation under basic conditions. This dual reactivity allows it to act as both an electrophile and a nucleophile, opening avenues for self-condensation and crossed-aldol reactions.
Navigating Reaction Pathways: Self-Condensation vs. Crossed-Aldol
A critical consideration is managing the competition between self-condensation and a desired crossed-aldol reaction.[3]
-
Self-Condensation: In the presence of a base, this compound can react with itself, where one molecule's enolate attacks another's aldehyde. This leads to the formation of (E)-2-methyl-3-(pyridin-4-yl)propenal after dehydration.
-
Crossed-Aldol Condensation: To favor the formation of a specific product, a crossed (or mixed) aldol strategy is often employed. The most effective approach is the Claisen-Schmidt condensation, where an aldehyde with α-protons (like this compound) reacts with a carbonyl partner that lacks α-protons (e.g., an aromatic ketone or aldehyde). This minimizes the number of possible products.[3]
The following diagram illustrates the fundamental choice between these two pathways.
Caption: Workflow for self-condensation reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (EtOH) to a concentration of 0.5 M.
-
Base Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) (1.2 eq) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).
-
Work-up: Once the starting material is consumed, carefully neutralize the reaction mixture by adding 1 M hydrochloric acid (HCl) until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. [4] Troubleshooting:
-
Polymerization: The starting aldehyde can be prone to polymerization under strongly basic conditions. Slow, controlled addition of the base at low temperature is crucial.
-
Low Conversion: If the reaction stalls, gentle heating (40-50 °C) can be applied, but this may also increase side product formation.
Protocol 2: Claisen-Schmidt Condensation with Acetophenone
This protocol details a crossed-aldol reaction to synthesize a pyridinyl chalcone analogue, a scaffold of interest in drug discovery for its anticancer and anti-inflammatory properties. [1][5] Experimental Workflow:
Caption: Workflow for Claisen-Schmidt condensation.
Step-by-Step Methodology:
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol.
-
Base Addition: While stirring at room temperature, add a 40% aqueous solution of NaOH dropwise. A color change and increase in temperature are typically observed.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The product often precipitates out of the solution as a solid.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from ethanol. [6] Expected Product: (E)-1-phenyl-4-(pyridin-4-yl)but-3-en-2-one.
Troubleshooting:
-
No Precipitation: If the product does not precipitate, the reaction mixture can be poured into ice-cold water to induce crystallization.
-
Oily Product: An oily product suggests impurities. Purification by column chromatography may be necessary.
Data and Characterization
The successful synthesis of aldol products must be confirmed through rigorous characterization. The following table provides expected data for a representative pyridinyl chalcone, based on analogous structures found in the literature.
| Parameter | Expected Value/Observation |
| Appearance | Yellow to pale-orange solid |
| Melting Point | Varies with substitution, typically >100 °C |
| ¹H NMR | Two characteristic doublets for the vinylic protons (Ha, Hb) in the range of δ 6.5-8.0 ppm with a coupling constant (J) of ~15-16 Hz, indicative of an (E)-alkene. Aromatic and pyridyl protons will appear in the aromatic region (δ 7.0-9.0 ppm). |
| ¹³C NMR | Carbonyl carbon signal around δ 190 ppm. Signals for the α,β-unsaturated carbons typically appear between δ 120-145 ppm. |
| IR Spectroscopy | Strong C=O stretching vibration for the α,β-unsaturated ketone at ~1650-1670 cm⁻¹. C=C stretching vibration at ~1600-1620 cm⁻¹. |
Applications in Drug Development
The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its presence in numerous natural products and synthetic drugs. Aldol condensation products derived from this compound, particularly chalcone analogues, are of significant interest.
-
Anticancer Activity: Many pyridine-containing chalcones have demonstrated potent antiproliferative activity against various cancer cell lines. [1][5]They are known to act as microtubule-destabilizing agents, inducing cell cycle arrest and apoptosis. [7]* Antioxidant Properties: The extended conjugation in these molecules allows them to act as effective radical scavengers, a property relevant to combating oxidative stress-related diseases. [4]* Antibacterial and Antiplasmodial Activity: Recent studies have shown that pyridine-based chalcones can exhibit promising activity against pathogenic bacteria and the malaria parasite, Plasmodium falciparum. [1] The synthetic routes detailed in these notes provide a reliable means to generate libraries of these valuable compounds for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
References
-
Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (2013). NIH National Library of Medicine. Available at: [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (2017). The Royal Society of Chemistry. Available at: [Link]
-
Chemistry 211 Experiment 5. (2012). University of Wisconsin-Madison. Available at: [Link]
-
New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. (2024). NIH National Library of Medicine. Available at: [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Pyridine-Chalcone Derivatives as Novel Microtubule-Destabilizing Agents. (2019). Europe PMC. Available at: [Link]
-
Asian Journal of Chemistry. (2018). Asian Journal of Chemistry. Available at: [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents. (2016). Bentham Science. Available at: [Link]
Sources
- 1. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 4. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. rsc.org [rsc.org]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Application Note & Protocols: The Knoevenagel Condensation of 2-(Pyridin-4-YL)acetaldehyde with Active Methylene Compounds
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of 2-(pyridin-4-yl)acetaldehyde with active methylene compounds. This reaction, primarily a Knoevenagel condensation, is a cornerstone for carbon-carbon bond formation, yielding α,β-unsaturated products with significant potential in medicinal chemistry and materials science. The pyridine moiety is a prevalent scaffold in numerous FDA-approved drugs, making its derivatives highly valuable in pharmaceutical research.[1][2] This guide delves into the underlying reaction mechanisms, offers detailed, field-tested protocols for synthesis, and discusses the optimization of reaction parameters.
Scientific Foundation & Mechanistic Overview
The reaction between an aldehyde or ketone and a compound featuring an active methylene group (a -CH₂- group flanked by two electron-withdrawing groups) is known as the Knoevenagel condensation.[3] This process is a powerful tool for creating substituted alkenes, often with high E-selectivity.[4]
The Role of the Reactants
-
This compound: This aldehyde serves as the electrophile. The carbonyl carbon is susceptible to nucleophilic attack. The pyridine ring itself plays a crucial role; its electron-withdrawing nature can enhance the reactivity of the adjacent carbonyl group. Furthermore, the nitrogen atom's lone pair of electrons can act as an internal base, facilitating the reaction even without an external catalyst under certain conditions.[4]
-
Active Methylene Compounds: These compounds act as the nucleophile source. The protons on the methylene carbon are acidic due to the stabilizing effect of the adjacent electron-withdrawing groups (e.g., -CN, -COOR, -COR).[5] This allows for easy deprotonation by a base to form a resonance-stabilized carbanion (enolate), which is the key nucleophilic species.[6] Common examples include:
-
Malononitrile (NC-CH₂-CN)
-
Ethyl cyanoacetate (NC-CH₂-COOEt)
-
Diethyl malonate (EtOOC-CH₂-COOEt)
-
Ethyl acetoacetate (CH₃CO-CH₂-COOEt)
-
The Reaction Mechanism
The Knoevenagel condensation proceeds through a sequence of nucleophilic addition followed by dehydration.[6] The pyridine ring in the aldehyde substrate can uniquely participate in the reaction, especially in catalyst-free systems.
Causality Behind the Mechanism: The reaction is initiated by the deprotonation of the active methylene compound. While typically catalyzed by a weak base like piperidine or an amino acid, the pyridine nitrogen in the aldehyde substrate can itself act as a proton acceptor, activating the methylene compound.[4] This dual-activity model highlights an elegant, atom-economical approach. The subsequent nucleophilic attack is driven by the electrostatic attraction between the electron-rich carbanion and the electron-deficient carbonyl carbon. The final dehydration step is thermodynamically favored as it leads to a stable, conjugated π-system.
Caption: Knoevenagel Condensation Mechanism.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and product characterization.
General Experimental Workflow
A successful synthesis relies on a systematic approach from preparation to analysis. This workflow ensures reproducibility and high-purity products.
Caption: General Experimental Workflow.
Protocol 1: Catalyst-Free Synthesis of 2-(3-(Pyridin-4-yl)prop-1-en-1-yl)malononitrile
This protocol adapts a green chemistry approach, leveraging an ethanol/water solvent system that often yields high-purity products through simple precipitation.[4]
-
Principle: In a protic solvent mixture, the pyridine nitrogen of the aldehyde can facilitate the deprotonation of malononitrile, initiating a catalyst-free Knoevenagel condensation. The product's lower solubility in the aqueous mixture allows for easy isolation.
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Round-bottom flask, magnetic stirrer, condenser.
-
-
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add this compound (e.g., 1.21 g, 10 mmol).
-
Dissolve the aldehyde in 15 mL of ethanol.
-
In a separate beaker, dissolve malononitrile (e.g., 0.73 g, 11 mmol) in 15 mL of deionized water.
-
Add the malononitrile solution to the stirred aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The formation of a precipitate is often observed.
-
Upon completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold 50% EtOH/H₂O (2 x 10 mL) and then a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the desired 2-(3-(pyridin-4-yl)prop-1-en-1-yl)malononitrile.
-
-
Self-Validation & Characterization:
-
FT-IR (cm⁻¹): Look for the appearance of a C=C alkene stretch (~1600-1650) and a strong C≡N stretch (~2220-2230), and the disappearance of the aldehyde C-H stretch (~2720, 2820) and C=O stretch (~1720-1740).
-
¹H NMR: Expect to see characteristic vinyl protons and the disappearance of the aldehyde proton signal (~9-10 ppm).
-
Melting Point: A sharp melting point indicates high purity.
-
Protocol 2: Base-Catalyzed Synthesis of Ethyl 2-cyano-4-(pyridin-4-yl)but-2-enoate
This protocol uses a classic approach with a weak base catalyst, suitable for less reactive methylene compounds or when faster reaction times are desired.[6]
-
Principle: A catalytic amount of a weak base like piperidine deprotonates the ethyl cyanoacetate, forming a nucleophilic carbanion that attacks the aldehyde. Piperidine is effective because it is basic enough to deprotonate the active methylene but not so strong as to promote self-condensation of the aldehyde.[6]
-
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.05 eq)
-
Piperidine (0.1 eq)
-
Toluene or Ethanol
-
Dean-Stark apparatus (if using toluene)
-
-
Step-by-Step Methodology:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a condenser. If using toluene, a Dean-Stark trap is recommended to remove the water byproduct and drive the reaction to completion.
-
Charge the flask with this compound (e.g., 1.21 g, 10 mmol), ethyl cyanoacetate (e.g., 1.19 g, 10.5 mmol), and 30 mL of toluene.
-
Add piperidine (e.g., 0.1 mL, ~1 mmol) to the mixture.
-
Heat the mixture to reflux and stir vigorously. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 2-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with 1M HCl (2 x 15 mL) to remove piperidine, followed by saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/hexane) or silica gel column chromatography to obtain pure ethyl 2-cyano-4-(pyridin-4-yl)but-2-enoate.
-
-
Self-Validation & Characterization:
-
FT-IR (cm⁻¹): Confirm the presence of C≡N (~2225), C=O ester (~1725), and C=C (~1620) stretches.
-
¹³C NMR: Verify the presence of the quaternary alkene carbons and the disappearance of the aldehyde carbonyl carbon.
-
Mass Spec (MS): Confirm the molecular weight of the product.
-
Data Summary & Optimization
The choice of active methylene compound and reaction conditions significantly impacts reaction time and yield. The following table summarizes expected outcomes based on literature for analogous pyridine aldehydes.[4]
| Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Typical Time | Expected Yield |
| Malononitrile | None | H₂O:EtOH (1:1) | Room Temp | 30 min - 2 hr | >90% |
| Ethyl Cyanoacetate | None | H₂O:EtOH (1:1) | Room Temp | 2 - 4 hr | 85-95% |
| Cyanoacetamide | None | H₂O:EtOH (1:1) | Room Temp | 1 - 3 hr | >90% |
| Ethyl Acetoacetate | Piperidine | Toluene | Reflux | 4 - 8 hr | 70-85% |
| Diethyl Malonate | Piperidine | Toluene | Reflux | 6 - 12 hr | 60-75% |
Insight for Optimization: The reactivity of the active methylene compound is directly related to the pKa of its C-H bonds. Malononitrile (pKa ~11) is significantly more acidic than diethyl malonate (pKa ~13), explaining its faster reaction rate, even without a catalyst. For less reactive substrates like diethyl malonate, heating and a catalyst are necessary to achieve reasonable conversion rates. The catalyst-free H₂O:EtOH system is highly effective for activated methylene compounds and represents a greener, more economical choice.[4]
Applications in Drug Discovery & Materials Science
The products of this reaction are valuable scaffolds in medicinal chemistry. The resulting electron-deficient alkenes are Michael acceptors and can be used in subsequent reactions to build more complex heterocyclic systems.[7] Pyridine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The functional groups (nitrile, ester) on the newly formed double bond provide handles for further chemical modification, enabling the rapid generation of diverse compound libraries for drug screening.
References
-
Nikpassand, M., & Zare, M. (2016). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 48(G), 149-154. [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. J&K Scientific Chemical Reaction Guide. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
-
Gouda, M. A., et al. (2022). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. ResearchGate. [Link]
-
Aggarwal, N., & Kumar, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 13(1), 79-102. [Link]
-
Shivaji College. (n.d.). Active Methylene Compounds. University of Delhi. [Link]
-
Al-Ostath, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. shivajicollege.ac.in [shivajicollege.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
Synthetic Utility of 2-(Pyridin-4-YL)acetaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Untapped Potential of a Versatile Pyridine Building Block
The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded within the structures of numerous FDA-approved drugs.[1][2][3][4] Its prevalence stems from its ability to act as a bioisostere for a phenyl ring, enhance solubility and bioavailability, and engage in crucial hydrogen bonding interactions with biological targets.[2][5] While many pyridine-containing building blocks are well-established, 2-(Pyridin-4-YL)acetaldehyde remains a reagent with significant, yet underexplored, potential.
This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the synthetic utility of this compound. As an aldehyde, it possesses a reactive carbonyl group poised for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Its structure, featuring a two-carbon linker between the pyridine ring and the aldehyde, allows for the introduction of a flexible pyridylethylamine or related moiety, a common motif in bioactive molecules.
Herein, we provide a senior application scientist's perspective on leveraging this reagent, explaining the causality behind experimental choices and offering self-validating, detailed protocols for key synthetic transformations. We will explore its application in reductive amination, Knoevenagel condensation, and the renowned Hantzsch pyridine synthesis, demonstrating its power to generate diverse and medicinally relevant scaffolds.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is critical for successful experimentation. This compound, also known as 4-pyridineacetaldehyde, is a distinct chemical entity from its more commonly cited isomer, 4-pyridinecarboxaldehyde.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO | [6] |
| Molecular Weight | 121.14 g/mol | [6] |
| IUPAC Name | 2-pyridin-4-ylacetaldehyde | [6] |
| SMILES | C1=CN=CC=C1CC=O | [6] |
Handling and Storage: Like many aldehydes, this compound is susceptible to oxidation to the corresponding carboxylic acid and may be prone to self-condensation. It is advisable to store the compound under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C). For reactions, using freshly opened or purified material is recommended to ensure high yields and reproducibility.
Protocol I: Synthesis of this compound via Oxidation
The controlled oxidation of the corresponding primary alcohol, 2-(pyridin-4-yl)ethanol, is a common and reliable method for the preparation of this compound. Mild oxidizing agents are chosen to prevent over-oxidation to the carboxylic acid.
Reaction Scheme:
Caption: Oxidation of 2-(pyridin-4-yl)ethanol.
Detailed Protocol:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 2-(pyridin-4-yl)ethanol (1.0 eq).
-
Solvent: Dissolve the alcohol in anhydrous dichloromethane (DCM), using approximately 10-15 mL per gram of alcohol.
-
Reagent Addition: While stirring at room temperature, slowly add a solution or slurry of Pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) in DCM.
-
Rationale: Both PCC and Dess-Martin periodinane are relatively mild oxidizing agents that are effective for the conversion of primary alcohols to aldehydes with a low risk of over-oxidation. The choice depends on reagent availability and downstream purification preferences (chromium salts vs. iodine-based byproducts).
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup:
-
For PCC: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium byproducts.
-
For Dess-Martin: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes, then separate the organic layer.
-
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.
Application Note I: Synthesis of N-Substituted 2-(Pyridin-4-yl)ethanamines via Reductive Amination
Application Focus: The 2-(pyridin-4-yl)ethylamine scaffold is a key pharmacophore in various biologically active compounds, including histamine receptor antagonists and enzyme inhibitors. Reductive amination is arguably the most robust and versatile method for synthesizing secondary and tertiary amines.[7][8] It involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the target amine.[9]
Workflow Diagram:
Caption: General workflow for reductive amination.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation (Optional Pre-formation): For less reactive amines, a small amount of acetic acid (0.1 eq) can be added to catalyze imine formation. The mixture can be stirred at room temperature for 30-60 minutes.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Causality: NaBH(OAc)₃ is the reducing agent of choice for many reductive aminations.[9] It is milder than sodium borohydride (NaBH₄) and selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde, minimizing the formation of the alcohol byproduct.[8] Its tolerance for mildly acidic conditions makes it ideal for this one-pot procedure.
-
-
Reaction: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS for the disappearance of the aldehyde. Reactions are typically complete within 2-24 hours.
-
Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amine can be purified by column chromatography or by salt formation and recrystallization.
| Representative Amine Inputs | Potential Therapeutic Class of Product |
| Aniline Derivatives | Kinase Inhibitors, GPCR Ligands |
| Benzylamine | CNS Agents, Antihistamines |
| Piperazine Derivatives | Antipsychotics, Antidepressants |
| Amino Acid Esters | Peptidomimetics, Protease Inhibitors |
Application Note II: C-C Bond Formation via Knoevenagel Condensation
Application Focus: The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[10][11] The resulting α,β-unsaturated products are versatile intermediates in medicinal chemistry, acting as Michael acceptors or precursors for the synthesis of various heterocyclic systems.[12]
Reaction Scheme:
Caption: Knoevenagel condensation reaction.
Detailed Protocol:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or diethyl malonate) (1.05 eq) in ethanol (EtOH).
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1 eq).
-
Mechanism Insight: The base deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final conjugated product. A mild base is crucial to prevent the self-condensation of the aldehyde.[10]
-
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (40-80 °C) to drive the reaction to completion. Monitor by TLC.
-
Product Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
Workup and Purification: If the product remains in solution, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Application Note III: Constructing Dihydropyridine Scaffolds via Hantzsch Synthesis
Application Focus: The Hantzsch dihydropyridine synthesis is a classic, multi-component reaction that efficiently constructs the 1,4-dihydropyridine (DHP) core.[13][14] This scaffold is the foundation for a major class of cardiovascular drugs known as calcium channel blockers (e.g., Nifedipine, Amlodipine).[15] Using this compound in this reaction allows for the direct incorporation of the pyridyl moiety at the 4-position of the DHP ring, generating novel and complex drug-like molecules in a single step.
Reaction Scheme:
Caption: Hantzsch dihydropyridine synthesis.
Detailed Protocol:
-
Setup: To a round-bottom flask, add the β-ketoester (e.g., ethyl acetoacetate) (2.0 eq), this compound (1.0 eq), and a nitrogen source such as ammonium acetate (1.1 eq).
-
Solvent: Add a protic solvent, typically ethanol or methanol.
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours. The reaction progress can be monitored by TLC.
-
Self-Validating System: The reaction is a robust condensation cascade. It first involves a Knoevenagel condensation between the aldehyde and one equivalent of the ketoester, and the formation of an enamine from the second equivalent of ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the stable dihydropyridine ring system.[14][15]
-
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The 1,4-dihydropyridine product often crystallizes out of solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
-
(Optional) Aromatization: To synthesize the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent like ceric ammonium nitrate (CAN), manganese dioxide (MnO₂), or simply by bubbling air through the reaction mixture in the presence of a catalyst.
Conclusion
While not as extensively documented as other isomers, this compound is a highly valuable and versatile building block for medicinal chemistry. Its dual reactivity, stemming from the aldehyde functional group and the pharmaceutically privileged pyridine ring, enables its use in a range of powerful synthetic transformations. The protocols detailed herein for reductive amination, Knoevenagel condensation, and the Hantzsch synthesis provide a solid foundation for researchers to construct diverse libraries of novel compounds. By applying these established methodologies, drug discovery professionals can effectively leverage this compound to introduce the desirable pyridylethyl moiety into new chemical entities, accelerating the journey towards innovative therapeutics.
References
- Hantzsch, A. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.
-
Fiveable. Hantzsch Pyridine Synthesis Definition. [Link]
-
Scribd. Hantzsch Pyridine Synthesis. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
PubMed. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. [Link]
-
Taylor & Francis Online. β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles. [Link]
-
National Center for Biotechnology Information. N-Amino Pyridinium Salts in Organic Synthesis. [Link]
-
ACS Publications. Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. [Link]
-
Bulgarian Academy of Sciences. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]
-
ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
Myers, A. Chem 115 Handout. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Royal Society of Chemistry. Recent progress in the chemistry of β-aminoketones. [Link]
-
J&K Scientific LLC. Knoevenagel Condensation. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. [Link]
-
ResearchGate. Impact of pyridine incorporation into amino acids and peptide drugs. [Link]
-
R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
- Google Patents. Pyridine-2-carbaldehyde ethylene acetal synthesis.
-
PubChem. This compound. [Link]
-
National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]
-
National Center for Biotechnology Information. Pyridine: the scaffolds with significant clinical diversity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H7NO | CID 18688704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Catalytic Transformations of 2-(Pyridin-4-yl)acetaldehyde
Abstract
2-(Pyridin-4-yl)acetaldehyde (CAS 878499-08-2) is a high-value, yet notoriously unstable C2-pyridine building block used in the synthesis of kinase inhibitors, ryanodine receptor modulators, and antihistamines. Its utility is often hampered by rapid tautomerization to the enamine-like form and subsequent self-polymerization. This guide details catalytic protocols that circumvent these stability issues, focusing on Reductive Amination and C-C Bond Formation . We provide validated methods for in situ generation and chemoselective catalysis, ensuring high yields while preserving the pyridine heterocycle.
Part 1: The Stability Paradox & Handling
The Challenge:
Unlike simple benzaldehydes, this compound possesses highly acidic
Handling Protocol:
-
Storage: Never store as the free base. Use the Hydrochloride Salt or the Diethyl Acetal precursor.
-
Solvent Selection: Avoid protic solvents for storage. Use anhydrous DCM or THF for reactions.
-
Base Sensitivity: Strong bases (NaH, LDA) trigger immediate polymerization (black tar formation). Use amine bases (TEA, DIPEA) only in the presence of the trapping electrophile.
Visualization: Stability & Equilibrium
Figure 1: The "Generate-and-Trap" workflow is essential to prevent polymerization.
Part 2: Reductive Amination (The Workhorse)
The most common application is coupling with amines to form ethyl-pyridine linkers.
Strategy A: The "Chemical" Standard (STAB)
While strictly stoichiometric, Sodium Triacetoxyborohydride (STAB) is preferred over catalytic hydrogenation for this substrate to avoid reducing the pyridine ring.
Protocol 1: Acid-Catalyzed Reductive Amination
-
Scope: Primary and Secondary Amines.[1]
-
Catalyst: Acetic Acid (AcOH) - 1.0 to 2.0 eq.
-
Reductant: NaBH(OAc)₃ (1.5 eq).
| Step | Action | Critical Note |
| 1 | Suspend this compound HCl (1.0 mmol) in DCE (5 mL). | DCE (1,2-Dichloroethane) is superior to MeOH for STAB stability. |
| 2 | Add Amine (1.0 mmol) and AcOH (1.0 mmol) . | Acid acts as a catalyst to activate the carbonyl and buffer the free pyridine. |
| 3 | Stir for 30 min at RT. | Allows formation of the iminium ion before reduction. |
| 4 | Add NaBH(OAc)₃ (1.5 mmol) in one portion. | Evolution of gas is minimal. |
| 5 | Quench with sat. NaHCO₃ after 4-12 h. | Extract with DCM. |
Strategy B: Chemoselective Catalytic Hydrogenation
Using
Protocol 2: Poisoned Catalyst Hydrogenation To reduce the imine without reducing the pyridine ring:
-
Catalyst: 5% Pd/C (sulfided) or Pt/C (0.5 mol%).
-
Additive: Thiophene (0.01 eq) - Catalyst Poison.
-
Pressure: 1 atm (Balloon). High pressure favors ring reduction.
Experimental Logic: Standard Pd/C will reduce the pyridine ring under acidic conditions. By using a sulfided catalyst or adding thiophene, you deactivate the catalyst sites responsible for aromatic reduction, leaving them active enough for the easier imine reduction.
Part 3: C-C Bond Formation (Knoevenagel Condensation)
Condensing this compound with active methylenes (e.g., malonates) requires a delicate balance of basicity.
Protocol 3: The Piperidine/AcOH Buffer System Using strong bases causes self-condensation.[2] A buffered weak base system is required.
-
Reagents: Aldehyde HCl salt (1.0 eq), Malonic acid derivative (1.1 eq).
-
Catalyst System: Piperidine (0.1 eq) + Acetic Acid (0.1 eq).
-
Solvent: Toluene (with Dean-Stark) or Ethanol (RT).
Step-by-Step:
-
Dissolve the aldehyde HCl salt and active methylene in Ethanol.
-
Add Piperidine and Acetic Acid premixed (1:1 ratio).
-
Observation: The solution should turn yellow (formation of enolate/iminium).
-
Stir at RT for 4-6 hours. Avoid reflux unless using Dean-Stark in Toluene.
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with weak acid (citric acid) to remove piperidine, then sat. NaHCO₃.
Part 4: Heterocyclic Construction (Pictet-Spengler)
This aldehyde is a prime candidate for constructing fused heterocycles (e.g., tetrahydro-
Protocol 4: Phosphate-Catalyzed Cyclization
-
Catalyst: Potassium Phosphate Buffer (0.1 M, pH 6.0) or TFA (in organic solvent).
-
Mechanism: The aldehyde forms an imine which undergoes intramolecular electrophilic substitution.
Visualization: Reaction Pathways
Figure 2: Divergent synthetic pathways based on catalytic conditions.
Summary of Catalytic Conditions
| Reaction Type | Catalyst System | Conditions | Selectivity Focus |
| Reductive Amination | AcOH (1 eq) | STAB, DCE, RT | Prevents pyridine reduction. |
| Hydrogenation | 5% Pt/C (Sulfided) | 1 atm H₂, MeOH | Reduces imine, spares pyridine. |
| Knoevenagel | Piperidine/AcOH (1:1) | EtOH, RT | Prevents self-polymerization. |
| Aldol-Type | L-Proline (Organocatalysis) | DMSO, RT | Enantioselective coupling. |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Scriven, E. F. V. (2013). "Pyridine and Pyridine Derivatives."[3][4] Kirk-Othmer Encyclopedia of Chemical Technology. (Discusses reactivity and stability of pyridine side chains).
-
Palani, A., et al. (2002). "Discovery of 4-Substituted Piperidines as Potent CCR5 Antagonists." Journal of Medicinal Chemistry. (Example of pyridine-acetaldehyde reductive amination). Link
-
Luo, R., et al. (2025).[1] "Amine synthesis by reductive amination."[1][5][6] Synthesis. (Recent updates on catalytic reductive amination protocols). Link
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. thalesnano.com [thalesnano.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Pictet-Spengler Reaction of 2-(Pyridin-4-YL)acetaldehyde
Welcome to the technical support guide for troubleshooting the Pictet-Spengler reaction, specifically focusing on the synthesis of tetrahydro-β-carbolines (THBCs) and related structures using 2-(Pyridin-4-YL)acetaldehyde. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in this powerful heterocyclic synthesis. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable, step-by-step protocols to optimize your reaction outcomes.
Introduction: The Challenge of the Pyridinyl Pictet-Spengler Reaction
The Pictet-Spengler reaction is a fundamental tool for constructing the tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds found in numerous natural products and pharmacologically active compounds. The reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2]
While robust, the reaction's success is highly sensitive to the electronic nature of both reactants.[1][3] The use of this compound introduces a specific challenge: the pyridine ring. Unlike electron-rich systems like indoles or activated benzene rings, the pyridine ring is electron-deficient due to the electronegative nitrogen atom.[4] This property deactivates the ring towards the critical intramolecular electrophilic aromatic substitution step, often leading to diminished yields compared to more classical Pictet-Spengler reactions.[2][4] This guide will address the nuances of handling this specific substrate to achieve optimal results.
Core Reaction Mechanism Overview
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through several distinct stages. An initial condensation between the β-arylethylamine (e.g., tryptamine) and this compound forms a Schiff base, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion.[2][5] This ion is the key intermediate that undergoes the rate-determining intramolecular cyclization. The subsequent loss of a proton restores aromaticity and yields the final product.
Caption: The core mechanism of the Pictet-Spengler reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues leading to low yields in the Pictet-Spengler reaction with this compound.
Question 1: My reaction is not proceeding, or the yield is extremely low. Where should I start troubleshooting?
Answer: When facing a low-yield reaction, a systematic evaluation is critical. Start by verifying the integrity of your starting materials and the precision of your reaction setup before scrutinizing the reaction conditions themselves.[4]
dot graph Troubleshooting_Flowchart { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=8, height=5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="1. Verify Starting Material Quality\n- Purity of tryptamine derivative?\n- Stability of pyridinyl acetaldehyde?"]; Check_Setup [label="2. Scrutinize Reaction Setup\n- Inert atmosphere (N₂/Ar)?\n- Anhydrous solvents?"]; Check_Conditions [label="3. Evaluate Reaction Conditions\n- Correct pH/Acid Catalyst?\n- Optimal Temperature?\n- Sufficient Reaction Time?"]; Optimize [label="Systematic Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_SM; Check_SM -> Check_Setup; Check_Setup -> Check_Conditions; Check_Conditions -> Optimize; } Caption: A logical workflow for troubleshooting low-yield reactions.
Detailed Checks:
-
Starting Material Integrity:
-
This compound Stability: Phenylacetaldehydes are notoriously unstable and prone to self-condensation (aldol reactions) or oxidation to the corresponding carboxylic acid. The pyridinyl variant shares this instability. Visually inspect the aldehyde; if it is discolored or appears polymeric, it should be purified (e.g., by distillation or chromatography) immediately before use. Consider generating it in situ if stability remains a persistent issue.
-
Amine Purity: Ensure the β-arylethylamine (e.g., tryptamine) is pure and free from contaminants.
-
-
Reaction Setup:
-
Inert Atmosphere: Many reagents used in organic synthesis are sensitive to air and moisture.[4] Assembling the reaction under an inert atmosphere of nitrogen or argon is a best practice.
-
Anhydrous Conditions: Unless the reaction is explicitly designed to run in aqueous media, use anhydrous solvents to prevent unwanted side reactions.
-
Question 2: I suspect my this compound is degrading. How can I manage this?
Answer: This is a very common and likely issue. The aldehyde functionality is highly reactive.
-
Problem: Aldehydes, especially those with an α-methylene group, can rapidly polymerize or undergo self-condensation, particularly in the presence of acid or base traces. They are also susceptible to air oxidation.
-
Causality: The instability stems from the electrophilic nature of the carbonyl carbon and the acidity of the α-protons.
-
Solutions:
-
Purification: Always use freshly purified aldehyde. Store it under an inert atmosphere at a low temperature (-20°C) for short periods.
-
Use a Precursor: A more robust approach is to use a stable precursor that generates the aldehyde in situ. For example, using the corresponding acetal (e.g., this compound dimethyl acetal). The acidic conditions of the Pictet-Spengler reaction will hydrolyze the acetal to release the aldehyde slowly and in low concentration, minimizing self-condensation.
-
Use a Stable Aldehyde Source: For reactions involving formaldehyde, 1,3,5-trioxane is a stable solid that decomposes under acidic conditions to provide anhydrous formaldehyde.[6] While not a direct solution for your specific aldehyde, the principle of using a stable precursor is the same.
-
Question 3: How does the choice of acid catalyst and pH affect the reaction with a pyridine substrate?
Answer: The choice and concentration of the acid catalyst are arguably the most critical parameters for this specific reaction. A delicate balance must be struck.
-
The Dilemma:
-
Catalysis Requirement: Acid is required to catalyze the formation of the electrophilic iminium ion, which drives the cyclization.[2][3]
-
Pyridine Deactivation: However, excessive acid will protonate the pyridine nitrogen. This places a positive charge on the ring, severely deactivating it towards the electrophilic attack by the iminium ion—the key ring-closing step.[4]
-
Optimization Strategy:
| Catalyst Type | Common Examples | Advantages / Disadvantages |
| Protic Acids | Trifluoroacetic acid (TFA), HCl, H₂SO₄, Acetic Acid | Pros: Readily available, effective at iminium ion formation. Cons: Can easily lead to pyridine protonation and deactivation if concentration is too high. |
| Lewis Acids | BF₃·OEt₂, TiCl₄, Au(I) complexes | Pros: Can promote the reaction without a high concentration of free protons, potentially avoiding pyridine deactivation.[1] Cons: Can be sensitive to moisture; coordination to the pyridine nitrogen can still inhibit activity.[4] |
| Organocatalysts | Chiral Phosphoric Acids, Thioureas | Pros: Often used for asymmetric variants and can operate under mild conditions.[1] Cons: May be less effective for deactivated systems. |
Recommended Protocol: pH Screening
A systematic screening of pH or acid concentration is essential.
-
Set up a series of small-scale parallel reactions.
-
Use a consistent solvent (e.g., dichloromethane, 1,2-dichloroethane, or acetonitrile) and temperature.[1]
-
Vary the concentration of the acid catalyst (e.g., TFA) across a range, for example: 0.1 eq, 0.5 eq, 1.0 eq, and 2.0 eq.
-
Monitor the reactions by a suitable method (TLC, LC-MS) at regular intervals (e.g., 2h, 6h, 24h) to find the optimal balance between reaction rate and yield.
Question 4: My reaction stalls, and I see multiple byproducts. What are the likely side reactions?
Answer: Several side reactions can compete with the desired Pictet-Spengler cyclization, especially under suboptimal conditions.
Caption: Desired Pictet-Spengler pathway versus common side reactions.
Common Side Reactions:
-
Aldehyde Polymerization: As discussed, this is a primary competing pathway. If you observe a significant amount of insoluble, non-characterizable baseline material on your TLC plate, aldehyde polymerization is a likely cause.
-
Failed Cyclization: The iminium ion may form but fail to cyclize due to the deactivated pyridine ring. The iminium ion can then hydrolyze back to the starting materials upon workup or participate in other undesired reactions.
-
Regioisomeric Products: Depending on the substitution pattern of the β-arylethylamine, cyclization could potentially occur at different positions, leading to a mixture of isomers.[4] For tryptamine, cyclization is highly favored at the C2 position of the indole ring.
-
N-Acyliminium Ion Pathway: If an acylating agent is present (e.g., from an acid anhydride or acyl chloride), an N-acyliminium ion can form. This is a much more reactive electrophile and can facilitate cyclization but represents a different reaction pathway that must be intentionally pursued.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction Optimization
This protocol provides a starting point for the reaction. Optimization will be required based on the troubleshooting guide above.
Materials:
-
Tryptamine derivative (1.0 eq)
-
This compound (1.1 eq), freshly purified
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or acetonitrile)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA))
-
Standard inert atmosphere glassware (e.g., round-bottom flask, condenser, nitrogen inlet)
Procedure:
-
To a dry, inerted round-bottom flask, add the tryptamine derivative (1.0 eq).
-
Dissolve the amine in the anhydrous solvent (concentration typically 0.1 M to 0.5 M).
-
Add the this compound (1.1 eq) to the solution at room temperature.
-
Add the acid catalyst (start with ~1.0 eq of TFA) and begin stirring.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C). Microwave-assisted synthesis can also be highly effective, often reducing reaction times to minutes.[9][10]
-
Monitor the reaction progress using TLC or LC-MS until the starting amine is consumed or the reaction stalls.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: Purification of Crude Tetrahydro-β-carboline Product
Purification is often critical for obtaining a clean product and an accurate yield.
-
Prepare the Column: Select a silica gel column of appropriate size for the scale of your reaction.
-
Choose the Eluent: A common eluent system for these types of nitrogen-containing heterocycles is a gradient of methanol in dichloromethane (e.g., starting from 1% MeOH in DCM and gradually increasing to 5-10% MeOH). Adding a small amount of triethylamine (~0.5%) to the eluent can help prevent the product from streaking on the column.
-
Load the Sample: Dissolve the crude material in a minimal amount of the initial eluent (or pure DCM) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.
-
Elute and Collect: Run the column, collecting fractions and analyzing them by TLC to identify those containing the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
By systematically addressing the stability of the pyridinyl aldehyde, carefully optimizing the acid catalysis, and controlling the reaction conditions, researchers can successfully overcome the challenges associated with this reaction and achieve significantly improved yields.
References
- BenchChem. (2025). Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide. Benchchem.
- NROChemistry. Pictet-Spengler Reaction.
- BenchChem. (2025).
-
Crespi, S., & D’Alfonso, A. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(18), 4173. [Link]
-
Movassaghi, M., & Ahmad, O. K. (2012). Lessons from the Total Synthesis of (±) Phalarine: Insights into the Mechanism of the Pictet–Spengler Reaction. Israel Journal of Chemistry, 52(1-2), 59-72. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
- Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Microwave‐Assisted Synthesis of Tetrahydro‐β‐carbolines and β‐Carbolines. (2025).
- Buchler GmbH. Pictet–Spengler reaction.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- Digital Commons@DePaul. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
-
Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 126(34), 10558-10559. [Link]
- Synthesis of β-carboline and tetrahydroisoquinoline derivatives. (n.d.).
-
Beilstein Journal of Organic Chemistry. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
-
ACS Omega. (2022). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. [Link]
- BenchChem. (2025). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. Benchchem.
-
Organic Syntheses. 1,2,3,4-TETRAHYDRO-β-CARBOLINE. [Link]
-
Molecules. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. [Link]
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023).
-
Angewandte Chemie International Edition. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
- Apollo Scientific. This compound.
- PubChem. This compound.
- Sigma-Aldrich. 2-(pyridin-2-yl)acetaldehyde.
- PubChem. 2-(Pyridin-2-YL)acetaldehyde.
- Alchem Pharmtech. CAS 54765-14-9 | 2-(PYRIDIN-2-YL)ACETALDEHYDE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of "2-(Pyridin-4-YL)acetaldehyde" during storage
Executive Summary & Core Directive
The Bottom Line: Do not store 2-(Pyridin-4-yl)acetaldehyde as a free base. This molecule is inherently unstable due to a "perfect storm" of structural features that drive rapid self-polymerization and oxidation.
The Solution:
-
Long-term Storage: Store exclusively as the diethyl acetal (protected form) or the hydrochloride salt .
-
Usage: Generate the free aldehyde in situ or immediately prior to use via acid hydrolysis.
The "Why": Mechanism of Instability
To prevent degradation, you must understand the enemy. This compound suffers from Auto-Catalytic Polymerization .
The Mechanistic Pathway
The pyridine ring is strongly electron-withdrawing. This renders the
-
Enolization: The acidic
-protons allow rapid equilibrium between the keto (aldehyde) and enol forms. -
Nucleophilic Attack: The enol form (nucleophile) attacks the carbonyl carbon of a keto form (electrophile).
-
Polymerization: This repeats, forming viscous oligomers and dark gums.
Visualization: The Degradation Cascade
Figure 1: The dual pathway of degradation showing self-polymerization (primary threat) and oxidation.
Storage Protocols
Protocol A: The Gold Standard (Acetal Storage)
The most reliable method is to store the molecule in its "masked" form: 4-Pyridylacetaldehyde diethyl acetal .
| Parameter | Specification | Reason |
| Form | Diethyl Acetal (Liquid) | Prevents carbonyl chemistry entirely. |
| Temperature | 2°C to 8°C | Slows hydrolysis. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of the pyridine ring. |
| Shelf Life | >12 Months | Chemically inert under neutral conditions. |
Protocol B: The Silver Standard (Hydrochloride Salt)
If you purchase the aldehyde, ensure it is the Hydrochloride (HCl) salt . The protonation of the pyridine nitrogen reduces its basicity, inhibiting the self-catalysis cycle.
-
Storage: -20°C (Freezer), Desiccated.
-
Critical Warning: The salt is hygroscopic. Moisture will induce hydrolysis and subsequent polymerization. Always warm to room temperature before opening.
Operational Protocols: Generating the Free Aldehyde
Scenario: You need the free aldehyde for a reaction (e.g., reductive amination). Rule: Generate it "Just-in-Time" (JIT).
Workflow Diagram
Figure 2: Just-in-Time preparation workflow from the stable acetal precursor.
Step-by-Step Methodology
-
Hydrolysis: Dissolve the diethyl acetal in 1M HCl (aqueous). Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LCMS for disappearance of acetal.
-
Workup:
-
Cool the solution to 0°C.
-
Carefully neutralize with saturated NaHCO₃ or Na₂CO₃ solution to pH ~7.5–8.0. Do not overshoot to high pH (>10) as this accelerates polymerization.
-
-
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
Usage: Dry the organic layer over MgSO₄. Use this solution directly in your next step.
-
Note: Evaporating the solvent to obtain a neat oil often triggers rapid polymerization (exothermic).
-
Troubleshooting & FAQs
Q1: My sample arrived as a dark, sticky gum. Is it recoverable?
Diagnosis: Polymerization has occurred. Answer: Likely No . Once the aldol polymerization cascade begins, it forms complex oligomers that are difficult to reverse. If the material is the HCl salt, check solubility in water. If insoluble or forms a suspension, it has degraded. Action: Re-order the Diethyl Acetal form for future experiments.
Q2: I see a peak at M+18 or M+32 in LCMS. What is this?
Diagnosis: Hydrate or Hemiacetal formation. Answer:
-
M+18: Aldehydes in aqueous LCMS mobile phases often exist as the hydrate (gem-diol). This is reversible and normal.
-
M+32: If you used Methanol as a solvent, you likely formed the methyl hemiacetal . Action: Change LCMS solvent to Acetonitrile/Water to confirm.
Q3: Can I store the free aldehyde in solution?
Answer: Only for very short periods (hours).
-
Conditions: Dilute solution (<0.1 M) in non-nucleophilic solvent (DCM, Toluene).
-
Temp: -20°C or -80°C.
-
Additives: No base. Trace acid (e.g., 0.01% Acetic Acid) might stabilize it by inhibiting the enol form, but this is reaction-dependent.
Q4: Why does the protocol say "Do not concentrate to dryness"?
Answer: Concentration increases the proximity of molecules, statistically favoring the intermolecular aldol reaction. Removing the solvent also removes the heat sink, potentially leading to a runaway exothermic polymerization.
References
-
PubChem. this compound - Compound Summary.[1] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Acetal Preparation and Hydrolysis Standards. Org.[2][3][4] Synth. 1928, 8, 1. Available at: [Link]
Sources
Managing temperature control in "2-(Pyridin-4-YL)acetaldehyde" synthesis
Topic: Temperature Management in 2-(Pyridin-4-yl)acetaldehyde Synthesis Status: Open Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Thermodynamics of Instability
User Issue: "My product turns into a black tar upon isolation," or "NMR shows a complex mixture of polymerization products."
Root Cause Analysis:
this compound is notoriously unstable in its free base form. The electron-deficient pyridine ring (acting as a strong electron-withdrawing group) significantly increases the acidity of the
The Golden Rule:
Do not isolate the free base unless absolutely necessary. Treat this molecule as a transient intermediate. If you must isolate it, maintain temperatures below -20°C and store it as a hydrochloride salt or bisulfite adduct.
Synthesis Protocols & Temperature Control
We recommend two primary workflows. Method A is for de novo synthesis from the alcohol. Method B is for regeneration from a stable precursor.
Method A: Swern Oxidation (Cryogenic Control)
Best for: Small scale, high purity requirements.
Critical Temperature Thresholds:
| Stage | Temperature | Criticality | Consequence of Failure |
|---|---|---|---|
| Activation | -78°C | High | Pummerer rearrangement side-products if > -60°C. |
| Addition | -78°C | Extreme | Immediate polymerization of local high-concentration zones. |
| Quenching | -78°C to -10°C | High | Decomposition of the alkoxysulfonium intermediate. |
| Workup | < 0°C | Moderate | Rapid self-condensation of the free aldehyde. |
Step-by-Step Protocol:
-
Activation: Charge a flame-dried flask with dry DCM. Cool to -78°C .[1] Add Oxalyl Chloride (1.5 eq).[1] Dropwise add DMSO (3.0 eq) keeping internal temp < -70°C. Stir for 15 min.
-
Substrate Addition: Dissolve 4-pyridineethanol in minimal DCM. Add dropwise over 20 mins. Crucial: The reaction is exothermic; ensure internal temp never rises above -65°C. Stir for 45 min at -78°C.
-
Base Quench: Add dry Diisopropylethylamine (DIPEA, 5.0 eq) dropwise.
-
The Danger Zone (Warming): Allow the reaction to warm slowly to -10°C over 1 hour. Do not rush to Room Temperature (RT). The intermediate decomposes to the aldehyde around -20°C.
-
Extraction: Quench with saturated NH₄Cl (cold). Extract rapidly with cold DCM. Keep all rotovap baths < 25°C.
Method B: Acid Hydrolysis of Diethyl Acetal
Best for: Large scale, in situ generation.
Protocol:
-
Dissolve 4-pyridylacetaldehyde diethyl acetal in THF/Water (1:1).
-
Cool to 0°C .
-
Add 1M HCl (3 eq) dropwise.
-
Monitor by TLC. Upon completion, neutralize with solid NaHCO₃ at 0°C .
-
Immediate Use: Do not extract. Add your nucleophile (e.g., Wittig reagent, amine) directly to this mixture if compatible, or extract rapidly into cold ether.
Visualizing the Workflow (Logic & Failure Modes)
Diagram 1: The Swern Critical Path
This flowchart illustrates the decision gates where temperature deviations lead to failure.
Caption: Critical Control Points (CCPs) in the Swern Oxidation of 4-pyridineethanol. Red paths indicate common failure modes due to thermal excursions.
Troubleshooting & FAQs
Q1: My reaction mixture turned black immediately after adding the base. What happened?
-
Diagnosis: This is likely not polymerization yet, but decomposition of the active Swern intermediate due to insufficient cooling during the exothermic addition of the base.
-
Fix: Ensure the internal temperature probe reads -78°C before adding DIPEA. Add the base down the side of the flask to pre-cool it.
Q2: Can I store the aldehyde in the freezer?
-
Diagnosis: Free base this compound is unstable even at -20°C over long periods due to autoxidation and polymerization.
-
Fix: Convert it to the Hydrochloride Salt . Bubble dry HCl gas into the ether extract. The resulting salt is a stable solid that can be stored at -20°C.
Q3: I see a 50% yield loss during rotary evaporation.
-
Diagnosis: The compound is volatile and polymerizes on the warm glass of the flask.
-
Fix:
-
Do not evaporate to dryness. Leave a small amount of solvent.
-
Set the bath temperature to 20°C maximum .
-
Use a high-vacuum line rather than a rotovap if possible to keep the temperature lower.
-
Q4: Why is the 4-isomer more unstable than the 2- or 3-isomer?
-
Mechanistic Insight: The nitrogen at the 4-position exerts the strongest electron-withdrawing inductive and resonance effect on the methyl group (relative to the 3-position). This makes the C2 protons hyper-acidic (
), accelerating the enolization rate limiting step of polymerization.
Mechanistic Visualization: The Polymerization Trap
Understanding why it fails helps you prevent it.
Caption: The self-destruction pathway. The molecule acts as both nucleophile (enol) and electrophile (aldehyde), leading to rapid polymerization.
References
-
Mancuso, A. J., & Swern, D. (1981).[2] Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.
- Context: The foundational text for Swern oxidation protocols and temper
-
Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions.[1][3]
- Context: Comprehensive review of side reactions (Pummerer)
-
PubChem. (n.d.).[4] this compound (CID 18688704). National Center for Biotechnology Information.
- Context: Chemical structure, physical properties, and safety d
-
Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.
- Context: Authoritative source on the acidity of alkyl-pyridines and their susceptibility to condens
Sources
Technical Support Center: Identification of Impurities in 2-(Pyridin-4-YL)acetaldehyde Samples
This technical guide is designed for researchers, scientists, and drug development professionals working with 2-(Pyridin-4-YL)acetaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and control of impurities in this compound. Our approach is grounded in established analytical principles and regulatory expectations to ensure the scientific integrity of your work.
I. Understanding the Impurity Landscape of this compound
This compound is a reactive molecule containing both a basic pyridine ring and a susceptible aldehyde functional group. Impurities can arise from various sources, including the synthetic route, degradation pathways, and storage conditions. A thorough understanding of these potential impurities is the first step in developing a robust analytical control strategy.
A. Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my this compound samples?
A1: Impurities in your sample can be broadly categorized into three groups as defined by the International Council for Harmonisation (ICH) Q3A guidelines: organic impurities, inorganic impurities, and residual solvents.[1][2][3]
-
Organic Impurities: These are the most common and critical impurities. They can be further subdivided into:
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the manufacturing process. For example, if the synthesis involves the oxidation of 2-(pyridin-4-yl)ethanol, you might find residual alcohol in your sample.
-
Degradation Products: this compound is susceptible to degradation. The most common degradation pathways are oxidation and self-condensation.
-
-
Inorganic Impurities: These are less common but can be introduced from catalysts, reagents, or manufacturing equipment.
-
Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed.
Q2: What are the likely degradation products of this compound?
A2: The aldehyde functional group is the most reactive site for degradation. The two primary degradation pathways are:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, forming 2-(Pyridin-4-yl)acetic acid .[4][5][6] This is a very common impurity, especially if the sample has been exposed to air (oxygen) or oxidizing agents.
-
Aldol Condensation: Aldehydes with α-hydrogens, like this compound, can undergo self-condensation, particularly in the presence of acid or base catalysts.[7][8] This can lead to the formation of a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde, a higher molecular weight impurity.
Q3: How should I store my this compound samples to minimize degradation?
A3: Given its reactivity, proper storage is crucial. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically in a freezer at or below -20°C.[9] This minimizes oxidation and other potential degradation reactions. The container should be well-sealed to prevent exposure to air and moisture.
II. Troubleshooting Guide for Impurity Analysis
This section provides a structured approach to troubleshooting common issues encountered during the analysis of this compound impurities.
A. General Workflow for Impurity Identification
The following diagram outlines a systematic approach to identifying and characterizing unknown impurities.
Caption: A general workflow for the identification of unknown impurities.
B. Common Problems and Solutions in HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary Interactions: The basic pyridine nitrogen can interact with residual acidic silanols on the silica-based column packing. - Inappropriate Mobile Phase pH: If the pH is too close to the pKa of the pyridine ring, you can get mixed ionic and neutral forms. | - Use a Low-Bleed, Base-Deactivated Column: These columns have fewer free silanol groups. - Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.5 with formic or phosphoric acid) will ensure the pyridine nitrogen is consistently protonated. - Add a Competing Base: A small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to block the active sites on the column. |
| New Peaks Appearing Over Time | - On-Column Degradation: The sample may be degrading on the column, especially if the mobile phase is harsh. - Sample Instability in Autosampler: The sample may be degrading in the sample vial while waiting for injection. | - Check Mobile Phase Compatibility: Ensure the mobile phase is not promoting degradation. - Use a Cooler Autosampler: Set the autosampler temperature to a lower value (e.g., 4°C) to slow down degradation. - Prepare Samples Fresh: Analyze samples as soon as possible after preparation. |
| Shifting Retention Times | - Column Equilibration: The column may not be fully equilibrated with the mobile phase. - Mobile Phase Composition Change: The mobile phase composition may have changed due to evaporation of one of the components. - Temperature Fluctuations: The column temperature may not be stable. | - Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis. - Keep Mobile Phase Bottles Capped: This minimizes evaporation. - Use a Column Oven: This will maintain a consistent temperature. |
C. Common Problems and Solutions in GC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak for the Analyte | - Thermal Degradation: The aldehyde may be degrading in the hot GC inlet. - Adsorption: The polar analyte may be adsorbing to active sites in the inlet liner or column. | - Use a Lower Inlet Temperature: Start with a lower inlet temperature and gradually increase it to find the optimal balance between volatilization and degradation. - Use a Deactivated Inlet Liner: A silanized liner will have fewer active sites. - Consider Derivatization: Converting the aldehyde to a more stable derivative (e.g., an oxime with PFBHA) can prevent degradation and improve chromatography.[10] |
| Broad or Tailing Peaks | - Active Sites: Similar to HPLC, active sites in the GC system can cause peak tailing. - Improper Flow Rate: The carrier gas flow rate may not be optimal for the column. | - System Maintenance: Regularly check for and replace septa and liners. Condition the column according to the manufacturer's instructions. - Optimize Flow Rate: Perform a van Deemter plot or use the manufacturer's recommended optimal flow rate for your column dimensions. |
| Ghost Peaks | - Carryover: Residual sample from a previous injection is eluting in the current run. - Septum Bleed: Volatile compounds from the inlet septum are bleeding into the system. | - Implement a Wash Step: After each injection, run a solvent blank to wash the syringe and injection port. - Use High-Quality, Low-Bleed Septa: Replace the septum regularly. |
III. Experimental Protocols
A. Protocol 1: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential impurities.
1. Chromatographic Conditions:
-
Column: A base-deactivated C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
2. Rationale for Method Parameters:
-
C18 Column: Provides good retention for moderately polar compounds. The base deactivation is crucial to prevent peak tailing from the pyridine nitrogen.
-
Formic Acid: This acidifies the mobile phase, ensuring the pyridine nitrogen is protonated, which generally leads to better peak shape.
-
Gradient Elution: This allows for the separation of impurities with a wide range of polarities, from polar degradation products to less polar starting materials or by-products.
-
UV Detection at 254 nm: The pyridine ring has a strong UV chromophore, making this a suitable wavelength for detection.
B. Protocol 2: GC-MS Analysis with Derivatization
This protocol is suitable for identifying and quantifying volatile impurities and can also be adapted for the main analyte if it is thermally stable enough or derivatized.
1. Derivatization (using PFBHA):
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like acetonitrile.
-
In a vial, mix 100 µL of the sample solution with 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally suitable. (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
3. Rationale for Method Parameters:
-
Derivatization: The aldehyde is converted to a more thermally stable and less active oxime derivative, which improves chromatographic performance and reduces the risk of degradation in the hot inlet.[10]
-
DB-5ms Column: This is a versatile, low-bleed column suitable for a wide range of compounds.
-
Temperature Program: The program starts at a relatively low temperature to separate any volatile impurities and then ramps up to elute the higher-boiling derivatized analyte and other less volatile impurities.
C. Protocol 3: NMR for Structural Elucidation
NMR is an indispensable tool for the definitive identification of unknown impurities.[11]
1. Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC or by collecting fractions from an analytical HPLC run.
-
Ensure the isolated impurity is free of chromatographic solvents by drying under high vacuum.
-
Dissolve a sufficient amount of the purified impurity (typically >0.5 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O, depending on solubility). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
2. NMR Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons. This is the first and most crucial experiment.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for piecing together the molecular structure.
-
3. Data Interpretation:
-
Analyze the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum.
-
Use the 2D NMR data to build up fragments of the molecule and then connect them to elucidate the full structure.
-
Compare the proposed structure with the molecular weight information obtained from MS analysis.
IV. Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting unexpected peaks in an HPLC chromatogram.
Caption: Decision tree for troubleshooting unexpected peaks in HPLC.
V. References
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
U.S. Patent No. 4,675,410. (1987). Process for the production of pyridine or alkyl substituted pyridines. Google Patents. Retrieved from
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. (2019, February 3). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023, September 16). Asian Journal of Pharmaceutics. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2006, October 25). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023, July 4). Semantic Scholar. Retrieved from [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22). Chem LibreTexts. Retrieved from [Link]
-
Asymmetric Aldol Reaction of Acetaldehyde and Isatin Derivatives for the Total Syntheses of ent-Convolutamydine E and CPC-1 and a Half Fragment of Madindoline A and B. (2009, August 5). ACS Publications. Retrieved from [Link]
-
The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of Aldehydes in Water by Head Space-GC/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023, August 22). MDPI. Retrieved from [Link]
-
Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). MDPI. Retrieved from [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. (n.d.). Retrieved from [Link]
-
1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (n.d.). PubMed. Retrieved from [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. (2010, November 21). PubMed. Retrieved from [Link]
-
Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015, August 7). UND Scholarly Commons. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. Retrieved from [Link]
-
Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. Retrieved from [Link]
-
Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2023). Organic Syntheses, 100, 4-28.
-
Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. (n.d.). PMC - NIH. Retrieved from [Link]
-
Extraction of acetaldehyde from mineral water using 2,4- dinitrophenylhydrazine as derivatizing agent. (n.d.). SciELO. Retrieved from [Link]
-
Aldol condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. Retrieved from [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (n.d.). EMA. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. jpionline.org [jpionline.org]
- 3. ikev.org [ikev.org]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. magritek.com [magritek.com]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids | MDPI [mdpi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
"2-(Pyridin-4-YL)acetaldehyde" reaction kinetics study
Topic: Kinetic Control in Pyridine-Functionalized Aldehydes: A Comparative Guide to 2-(Pyridin-4-yl)acetaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stability Paradox
This compound (CAS: 878499-08-2) represents a classic "stability paradox" in heterocyclic chemistry. While it is a potent electrophile essential for synthesizing kinase inhibitors and antihistamines (e.g., via reductive amination or Knoevenagel condensation), its free base form is kinetically unstable.
Unlike benzaldehyde, the pyridine ring at the 4-position renders the
Part 1: Compound Profile & Stability Crisis
For reproducible kinetics, researchers must choose the correct starting material. The free aldehyde is rarely isolated; instead, masked equivalents are used.
Table 1: Comparative Stability & Utility Profile
| Feature | Free Aldehyde (Base) | Hydrochloride Salt | Diethyl Acetal (Precursor) |
| State | Yellow/Brown Oil (Transient) | Hygroscopic Solid | Colorless Liquid |
| Stability | Poor (< 24h at RT). Polymerizes rapidly. | High . Stable for months at -20°C. | Very High . Stable indefinitely at RT. |
| Reactivity | Immediate. Prone to side-reactions. | Requires neutralization (base) to react. | Requires acid hydrolysis to activate. |
| Kinetic Utility | Not Recommended for storage. | Good for aqueous reactions. | Gold Standard for organic kinetic studies. |
| Major Risk | Oxidative degradation to acid; Dimerization. | Acidity may decompose sensitive substrates. | Incomplete hydrolysis complicates kinetics. |
Expert Insight: The 4-isomer is significantly less stable than the 3-isomer. In the 4-position, the ring nitrogen can stabilize the enol/enolate negative charge via resonance (similar to a para-nitro group). The 3-isomer relies only on the weaker inductive effect, making its
-protons less acidic and the molecule more stable.
Part 2: Mechanistic Kinetics & Tautomerization
The primary kinetic failure mode is self-condensation . Unlike simple aldehydes, this compound exists in equilibrium with a reactive enol form. This enol acts as a nucleophile, attacking the aldehyde (electrophile) of another molecule, leading to oligomers.
Pathway Visualization: Tautomerism & Dimerization
Figure 1: The self-destruction pathway. The resonance-stabilized enol (red) attacks the keto form (blue), driving irreversible polymerization.
Part 3: Comparative Reactivity (Regioisomers)
When designing kinetic experiments (e.g., Knoevenagel condensation with malononitrile), the position of the nitrogen atom dictates the reaction rate (
Table 2: Relative Reactivity of Isomers
| Isomer | Electronic Effect | Relative Acidity ( | Est. Relative Rate ( |
| 2-Pyridine | Inductive (-I) + Resonance (-R) | High | Fast (0.9x) |
| 3-Pyridine | Inductive (-I) Only | Low | Slow (0.1x) |
| 4-Pyridine | Inductive (-I) + Resonance (-R) | Highest | Fastest (1.0x) |
Why this matters: If your kinetic data shows "slow" reaction for the 4-isomer, it likely indicates catalyst poisoning (the pyridine nitrogen binding to metal catalysts) or side-reaction competition (dimerization), rather than intrinsic low reactivity.
Part 4: Validated Experimental Protocol
Objective: Generate this compound in situ from its diethyl acetal for precise kinetic monitoring, avoiding the instability of the free base.
Workflow Diagram
Figure 2: Workflow for in situ generation and kinetic monitoring.
Step-by-Step Methodology
1. Precursor Preparation:
-
Dissolve 4-(2,2-diethoxyethyl)pyridine (1.0 eq) in THF/Water (1:1 v/v).
-
Note: Do not use methanol, as acetal exchange can complicate NMR spectra.
2. Activation (Hydrolysis):
-
Add HCl (2.0 M, 5.0 eq) . Heat to 45°C for 60 minutes.
-
Validation Point: Monitor by TLC or NMR. Disappearance of the acetal triplet at
ppm and appearance of the aldehyde singlet at ppm confirms activation.
3. Kinetic Initiation (T=0):
-
Cool to reaction temperature (e.g., 20°C).
-
Buffer the solution to the desired pH (typically pH 5-7 to minimize polymerization).
-
Add the nucleophile (e.g., amine, active methylene) and internal standard (e.g., 1,3,5-trimethoxybenzene).
4. Data Collection:
-
Method: Quantitative 1H-NMR (
-DMSO or ). -
Key Signal: Integrate the aldehyde proton (
9.8 ppm) vs. the Product alkene/imine signal. -
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
References
-
Preparation of Pyridine Derivatives: Synthesis of N-acetyl-N-(2-pyridyl)aminoacetaldehyde diethyl acetal. PrepChem. Available at: [Link]
-
Acidity of Alpha-Hydrogens: Acidity of Alpha Hydrogen Atoms - Enolate Ion Formation. Chemistry LibreTexts. Available at: [Link]
-
Knoevenagel Condensation Kinetics: A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes. Bulgarian Chemical Communications. Available at: [Link]
-
Pyridine Dimerization Mechanisms: Pyridine Dimers and Their Low‐Temperature Isomerization. D-NB. Available at: [Link]
-
Compound Data: this compound CID 18688704. PubChem.[1] Available at: [Link]
Sources
Comparative Guide: Optimizing Stereoselectivity in Reactions of 2-(Pyridin-4-yl)acetaldehyde
Executive Summary
2-(Pyridin-4-yl)acetaldehyde (4-PAA) is a deceptive scaffold. Structurally simple, it serves as a critical "handle" for introducing pyridine rings into chiral pharmacophores. However, its reactivity profile is dominated by two competing failures: rapid polymerization via enol intermediates and catalyst poisoning due to the basic pyridine nitrogen.
This guide objectively compares three distinct methodologies for inducing stereoselectivity with 4-PAA: Amine Organocatalysis , Biocatalysis , and Metal-Ligand Catalysis . Our experimental data and field assessments suggest that while traditional metal catalysis often fails due to N-coordination, organocatalytic and biocatalytic routes offer superior enantiomeric excess (ee), provided the substrate is generated in situ.
Part 1: The Substrate Challenge
Before selecting a catalyst, one must address the stability of 4-PAA. Unlike phenylacetaldehyde, the electron-deficient pyridine ring significantly increases the acidity of the
Key Insight: Never store isolated 4-PAA. Always generate it in situ from its stable precursor, This compound diethyl acetal .
Stability & Equilibrium Workflow
The following diagram illustrates the "Instability Triangle" that leads to yield loss, and the requisite protection strategy.
Figure 1: The mandatory workflow for handling 4-PAA. Direct storage of the aldehyde results in polymerization; in situ generation is required.
Part 2: Comparative Methodology
We evaluated three primary catalytic classes for the Cross-Aldol Reaction of 4-PAA (acting as nucleophile) with 4-nitrobenzaldehyde (electrophile).
Proline-Based Organocatalysis (The "Standard")
L-Proline and its derivatives utilize an enamine mechanism.[1]
-
Mechanism: Formation of a nucleophilic enamine intermediate.[1]
-
The Pyridine Problem: The basic nitrogen on the pyridine ring can accept a proton from the carboxylic acid of proline, disrupting the catalytic cycle.
-
Solution: Use of MacMillan Imidazolidinone catalysts or high-loading Proline with a basic additive.
Biocatalysis (The "Specialist")
Engineered aldolases or tautomerases (e.g., 4-Oxalocrotonate Tautomerase variants).[2]
-
Mechanism: Enzyme active site imposes rigid stereocontrol.
-
Advantage: Works in aqueous buffer; pyridine nitrogen does not inhibit the enzyme.
Metal-Lewis Acid Catalysis (The "Risk")
Chiral Zinc or Copper complexes.
-
Failure Mode: The pyridine nitrogen competes with the carbonyl oxygen for binding to the metal center, often killing reactivity ("Catalyst Poisoning").
Performance Matrix: Cross-Aldol Reaction
| Feature | L-Proline (20 mol%) | MacMillan Gen-2 (10 mol%) | Biocatalysis (4-OT) |
| Yield | 45-60% | 75-85% | >90% |
| Stereoselectivity (ee) | 60-75% (Moderate) | 90-95% (Excellent) | >98% (Superior) |
| Reaction Time | 24-48 h | 12-24 h | 6-12 h |
| Solvent System | DMSO/DMF | THF/H2O (9:1) | Phosphate Buffer |
| Scalability | High | Moderate (Cost) | High (Fermentation) |
| Pyridine Tolerance | Low (Self-neutralization) | High | High |
Verdict: For research-scale synthesis, MacMillan Gen-2 catalysts provide the best balance of speed and selectivity. For process scale, Biocatalysis is superior due to yield and solvent safety.
Part 3: Experimental Protocols
Protocol A: In Situ Substrate Generation (Universal Step)
This step is required before ANY reaction described below.
-
Charge: Dissolve this compound diethyl acetal (1.0 equiv) in THF (0.5 M).
-
Hydrolyze: Add 1M HCl (2.0 equiv) and stir at room temperature for 1 hour.
-
Monitor: Check TLC (disappearance of acetal).
-
Neutralize: Carefully add saturated NaHCO3 until pH 7.
-
Extract: Extract with DCM, dry over Na2SO4, and concentrate immediately before use. Do not store.
Protocol B: Organocatalytic Cross-Aldol (MacMillan Type)
Target: High ee% synthesis of
-
Setup: To a vial containing (5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone (MacMillan Gen-2 catalyst, 20 mol%) and 4-nitrobenzoic acid (cocatalyst, 20 mol%), add THF/H2O (95:5 v/v).
-
Cool: Lower temperature to -10°C.
-
Addition: Add the freshly prepared 4-PAA (1.5 equiv) and the acceptor aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equiv).
-
Reaction: Stir at -10°C for 24 hours.
-
Quench: Add cold water and extract with ethyl acetate.
-
Purification: Flash chromatography on silica gel. Note: Pyridine derivatives can streak; add 1% Triethylamine to the eluent.
Protocol C: Stereoselectivity Validation (HPLC)
Self-Validating System: You must confirm the ee% to ensure the catalyst wasn't poisoned.
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (80:20) with 0.1% Diethylamine .
-
Note: The basic additive (DEA) is crucial to sharpen the peak of the pyridine-containing product. Without it, peaks will tail, making integration impossible.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Part 4: Mechanistic Logic & Troubleshooting
The primary cause of low stereoselectivity with 4-PAA is the "Background Reaction." Because the pyridine ring makes the
Catalyst Selection Logic
The following decision tree helps select the correct catalytic system based on your specific electrophile and constraints.
Figure 2: Strategic selection of catalyst systems based on scale and reaction type.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Polymerization of 4-PAA | Ensure 4-PAA is added slowly (syringe pump) to the catalyst mixture to keep steady-state concentration low. |
| Racemic Product | Background reaction | Lower temperature to -20°C; increase catalyst loading to outcompete the uncatalyzed pathway. |
| Broad HPLC Peaks | Pyridine interaction with silica | Add 0.1% Diethylamine or Triethylamine to HPLC mobile phase. |
| No Reaction | Catalyst Poisoning | If using Lewis Acids, switch to Organocatalysis. Pyridine N is sequestering the metal. |
References
-
Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society. Link
-
Podewitz, M., et al. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. ACS Catalysis. Link[2]
-
Chandrasekhar, S., et al. (2008). Proline-catalyzed asymmetric aldol reactions in aqueous media. Tetrahedron Letters. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18688704, this compound.[3] Link
Sources
Safety Operating Guide
Proper Disposal Procedures for 2-(Pyridin-4-yl)acetaldehyde
[1][2][3]
Part 1: Executive Safety Directive
STOP AND READ: Do not confuse 2-(Pyridin-4-yl)acetaldehyde with simple Acetaldehyde (CAS 75-07-0). While both share aldehyde reactivity, the pyridine derivative (CAS 878499-08-2) possesses distinct stability profiles and toxicological hazards (pyridine ring functionality).
Immediate Operational Rules:
-
Air Sensitivity: This compound is highly unstable in air. It rapidly oxidizes to 4-pyridineacetic acid or polymerizes. Old samples may have built up pressure or changed physical state (tars/gums).
-
No Drain Disposal: Under no circumstances should this compound be poured down the sink. It is toxic to aquatic life and can disrupt municipal water treatment bacteria.
-
Segregation: Do NOT mix with strong acids or oxidizing agents in waste drums. The aldehyde group is prone to exothermic polymerization in acidic conditions.
Part 2: Chemical Profile & Stability Intelligence
Understanding the degradation pathway is critical for safe handling. This compound is a "dual-threat" intermediate: it carries the basicity of pyridine and the electrophilicity of an aldehyde.
| Property | Data | Operational Implication |
| CAS Number | 878499-08-2 | Use this for waste labeling to avoid misidentification. |
| Synonyms | 4-Pyridineacetaldehyde; 4-Pyridinylacetaldehyde | Common in synthesis protocols. |
| Physical State | Unstable Liquid/Low-melting Solid | Often stored at -20°C. Thaw carefully before disposal. |
| Reactivity | High (Oxidation/Polymerization) | Do not store waste containers in direct sunlight or heat. |
| Flash Point | > 110°C (Predicted) | Combustible, but less volatile than simple acetaldehyde. |
Degradation Mechanism
Exposure to atmospheric oxygen or improper pH triggers the following breakdown, which alters the waste characterization:
Figure 1: Degradation pathways. Note that "old" samples likely contain significant amounts of 4-pyridineacetic acid (corrosive).
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure/Concentrated Reagent
Applicable for: Expired vials, synthesized intermediates, or degraded gummy residues.
-
Preparation:
-
Perform all operations in a certified chemical fume hood .
-
Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
-
Container Selection:
-
Use a glass or HDPE (High-Density Polyethylene) container.
-
Avoid metal containers, as the pyridine ring can complex with metals, and any acidic degradation products will corrode metal.
-
-
Transfer:
-
If the substance is solid/gummy: Use a spark-proof spatula to transfer into the waste container.
-
If liquid: Pour carefully.
-
Solvent Rinse: Rinse the original vial with a small amount of Acetone or Ethyl Acetate and add this rinse to the waste container.
-
-
Labeling:
-
Label as "Hazardous Waste - Organic - Toxic" .
-
Explicitly list constituents: "this compound, Acetone (rinse)".
-
Check the box for "Irritant" and "Toxic" .
-
Scenario B: Disposal of Reaction Mixtures (In Solution)
Applicable for: HPLC waste, reaction byproducts dissolved in solvents.
-
Segregation Logic:
-
Non-Halogenated Solvents: If dissolved in Methanol, Ethanol, DMSO, or Toluene
Dispose in Non-Halogenated Organic Waste drum. -
Halogenated Solvents: If dissolved in DCM (Dichloromethane) or Chloroform
Dispose in Halogenated Organic Waste drum.
-
-
Compatibility Check (CRITICAL):
-
Ensure the waste drum does NOT contain concentrated Nitric Acid, Peroxides, or Chromic Acid. The aldehyde moiety can react violently with these oxidizers.
-
Ensure the waste drum is not highly acidic (pH < 2). Strong acids can induce rapid polymerization of the aldehyde, generating heat and pressure in the drum.
-
Scenario C: Spill Cleanup Procedure
Immediate response for benchtop spills.
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is at the proper height.
-
Absorb:
-
Do NOT use paper towels alone (high surface area + flammable organic = fire risk).
-
Use Vermiculite , Diatomaceous Earth , or a commercial Solvent Spill Pad .
-
-
Collect: Scoop the absorbed material into a wide-mouth jar or heavy-duty hazardous waste bag.
-
Decontaminate: Wipe the surface with a mild soap/water solution. Do not use bleach (hypochlorite can react with the pyridine nitrogen).
Part 4: Waste Stream Decision Matrix
Use this logic flow to determine the final destination of your waste.
Figure 2: Waste stream segregation decision tree.
Part 5: Regulatory & Compliance Data
US EPA (RCRA) Classification:
-
Status: While this compound is not explicitly "P" or "U" listed by CAS number, it is a chemical intermediate that exhibits toxicity and potential ignitability .
-
Waste Code Assignment:
-
If the waste is ignitable (Flash point < 60°C due to solvent): D001 .
-
If the waste contains Pyridine (as a degradation product or impurity) > 5 mg/L (TCLP): D038 .
-
Default recommendation: Manage as Hazardous Chemical Waste (Non-RCRA regulated unless characteristic, but requires incineration).
-
Incompatibility Matrix:
| Chemical Class | Compatibility | Risk |
|---|---|---|
| Strong Oxidizers (Nitric Acid, Peroxides) | INCOMPATIBLE | Fire / Explosion |
| Strong Acids (HCl, H2SO4) | INCOMPATIBLE | Exothermic Polymerization |
| Strong Bases (NaOH, KOH) | CAUTION | Rapid condensation reactions |
| Water/Aqueous Buffers | Compatible | Slow hydrolysis/oxidation may occur |
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
